1-Ethynylpyrene

Catalog No.
S515764
CAS No.
34993-56-1
M.F
C18H10
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynylpyrene

CAS Number

34993-56-1

Product Name

1-Ethynylpyrene

IUPAC Name

1-ethynylpyrene

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H

InChI Key

VEBUBSLYGRMOSZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-ethynylpyrene

Canonical SMILES

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

The exact mass of the compound 1-Ethynylpyrene is 226.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Ethynylpyrene melting point 113-115°C

Author: Smolecule Technical Support Team. Date: February 2026

Melting Point and Basic Properties

There is a discrepancy in the reported melting points for 1-Ethynylpyrene from different suppliers. The value you mentioned appears to refer to a different, related compound.

Property Reported Value Source
Molecular Formula C₁₈H₁₀ [1] [2] [3]
Molecular Weight 226.27 g/mol [1] [2] [3]
CAS Number 34993-56-1 [1] [2] [3]
Melting Point 117 °C (Dark grey powder/crystals) [2]
Melting Point 113-115 °C (This refers to a different pyrene derivative, compound 6) [4]
Appearance Light yellow to dark grey solid/powder [1] [2]

Comprehensive Technical Specifications

The following table summarizes key physical, chemical, and handling characteristics of this compound.

Category Specification Source / Context
Chemical & Physical
Purity >98% (Ossila); 98% (Thermo Fisher); NMR 1H (95%) (Lumiprobe, Kerafast) [5] [1] [2]
Solubility Good in chloroform, dichloromethane, toluene; low in water [1] [3]
Spectral Properties
Excitation/Absorption Maxima (nm) 343, 326, 313, 276, 265, 242, 234 [1] [3]
Emission Maxima (nm) 377, 397 [1] [3]
Handling & Storage
Storage Conditions -20°C in the dark; stable for at least 24 months [1] [3]
Transportation At room temperature for up to 3 weeks [1]
Safety Combustible Solid (Storage Class Code 11) [6]

Primary Research Applications and Protocols

This compound is valued in material science and biochemistry for its terminal alkyne and fluorescent pyrene core [7]. The diagram below outlines the general experimental workflow for its key applications.

G Start This compound (C₁₈H₁₀) App1 Click Chemistry (Azide-Alkyne Cycloaddition) Start->App1 App2 Sonogashira Coupling Start->App2 App3 Fluorescent Probing Start->App3 App4 Enzyme Inhibition (Suicide Inhibitor) Start->App4 Use1 Polymer/MOF/COF Synthesis & Functionalization App1->Use1 Use2 Conjugated System Construction App2->Use2 Use3 DNA/RNA Structure Probing & Biomolecule Sensing App3->Use3 Use4 Cytochrome P450 Inhibition (Benzo[a]pyrene hydroxylase) App4->Use4

General workflow for this compound key applications in research.

Material Science: Fluorescent MOF/COF Synthesis

This compound acts as a ligand to create functional materials. A cited protocol involves a post-synthetic "click reaction" to modify a metal-organic framework (UIO-66-NH₂) with this compound, creating a highly fluorescent MOF (UIO-66-Py) used for detecting explosive compounds like 2,4,6-trinitrophenol (TNP) [2].

  • Key Steps: Post-synthetic modification of UIO-66-NH₂ via click reaction with 1-Ethynylpyrence.
  • Application: The resulting UIO-66-Py showed 85% fluorescence quenching efficiency with 0.203 mM TNP and a low detection limit of 4.5 x 10⁻⁷ M [2].
Biochemistry: DNA Interaction Studies

The compound can be synthetically incorporated into oligonucleotides. When multiple this compound chromophores are placed adjacent to each other on a DNA strand, they can form a highly organized helical π-stacked arrangement along the major groove, which is useful for studying DNA structure and properties [2].

Enzymology: Suicide Inhibition of Cytochrome P450

This compound acts as a metabolism-based "suicide inhibitor" for specific cytochrome P-450 enzymes [8].

  • Experimental Protocol:
    • Incubation: Liver microsomes are incubated with this compound (EP) in the presence of NADPH.
    • Metabolism-Dependent Inhibition: EP is metabolized by the enzyme, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.
    • Activity Measurement: The hydroxylation activity of the target enzyme (e.g., towards Benzo[a]pyrene) is measured over time. A NADPH-dependent, progressive, and irreversible loss of activity is observed.
    • Control: Adding fresh microsomes restores activity, confirming the inactivation is enzyme-specific and not due to substrate depletion [8].
  • Key Findings: The inhibition is more effective against the cytochrome P-450 form induced by 5,6-benzoflavone than the one induced by phenobarbital, demonstrating enzyme selectivity [8].

Sourcing and Availability

Several suppliers offer this compound, though availability should be confirmed directly:

  • Lumiprobe & Kerafast: Offer 50 mg and 100 mg quantities, listed as in stock [1] [3].
  • Ossila: Lists a price of $2,530 for a 1g quantity [2].
  • Thermo Fisher: Indicates the product is "not orderable at the moment" but suggests contacting technical support for alternatives [5].

References

1-Ethynylpyrene electron density distribution

Author: Smolecule Technical Support Team. Date: February 2026

Core Photophysical Properties

The attachment of 1-ethynylpyrene to a molecular scaffold, such as an adenosine base, induces significant changes in its electronic properties, primarily characterized by an intramolecular charge transfer (ICT) process.

The table below summarizes the key photophysical properties of 2-(this compound)-adenosine (PyA) and the underlying processes [1]:

Property/Observation Description/Manifestation Proposed Interpretation
Steady-State Fluorescence Loss of vibrational structure; featureless, red-shifted emission band. Evidence of strong intramolecular interactions and a partial charge transfer (CT) state [2] [1].
Excited-State Dynamics Population of two distinct states after intramolecular vibrational energy redistribution (IVR). The population ratio and properties of these states are sensitive to solvent polarity (permittivity) and hydrogen-bonding ability (protic/aprotic) [1].
Intramolecular Charge Transfer (ICT) Electron density moves from the pyrene moiety towards the linked base (e.g., adenine). The ethynyl bridge facilitates strong electronic communication. The process is sometimes followed by a proposed proton transfer [1].
Fluorescence Quantum Yield (Φfl) Remains nearly unchanged despite solvent class. Suggests a complex but robust de-excitation pathway that is not heavily influenced by the external environment's polarity [1].
Overall Fluorescence Lifetime Remains nearly unchanged despite solvent class. Indicates that the overall lifetime of the excited state is not solely determined by solvent-dependent CT [1].

Experimental & Computational Methodologies

A multi-technique approach is required to dissect the complex photophysics of this compound derivatives. The following workflow outlines the key experimental and computational methods used.

G Start Sample Preparation SteadyState Steady-State Spectroscopy Start->SteadyState TimeResolved Time-Resolved Spectroscopy Start->TimeResolved SteadyState->TimeResolved Guides probe wavelength selection Comp Computational Analysis SteadyState->Comp Provides input parameters TimeResolved->Comp Validates models Synth Synthesis via Sonogashira Coupling Synth->Start

Detailed Experimental Protocols
  • Chemical Synthesis The this compound-modified adenosine (PyA) is synthesized via a Sonogashira cross-coupling reaction [1]. The protocol involves:

    • Reaction Mixture: 2-iodoadenosine and this compound are combined in a degassed solvent mixture of dimethylformamide (DMF) and triethylamine (TEA).
    • Catalysts: The reaction uses copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) as catalysts.
    • Conditions: The reaction proceeds under an argon atmosphere at room temperature for approximately 19-24 hours [2] [1].
    • Work-up: The product is purified via silica gel column chromatography, typically using a dichloromethane/methanol (9:1) solvent mix, and obtained as a yellow powder after crystallization from methanol [1].
  • Steady-State Spectroscopy

    • Absorption Spectroscopy: Records the UV-Vis absorption spectrum (e.g., 300-600 nm) to identify electronic transitions. A concentration of 150-200 μM in a 1 mm path length cuvette is typical [1].
    • Fluorescence Spectroscopy: Measures the emission spectrum (e.g., 360-700 nm) upon excitation at the absorption maximum (~371-376 nm). The concentration is kept low (~10 μM) to minimize re-absorption effects. The fluorescence quantum yield (Φfl) is determined using a standard reference, such as quinine bisulfate in 0.5 M H₂SO₄ [1].
  • Time-Resolved Spectroscopy

    • Transient Absorption (TA): A pump-probe setup is used. The sample is excited with a femtosecond pump pulse at 388 nm, and a delayed white light continuum pulse probes the resulting changes in absorption. This reveals the dynamics of the excited states on ultrafast timescales (femto- to nanoseconds) under magic-angle conditions to eliminate polarization effects [1].
    • Time-Correlated Single Photon Counting (TCSPC) & Streak Camera: These techniques measure the time-dependent fluorescence decay, providing data on the lifetimes of the various emissive states [2] [1].
  • Computational Analysis Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are performed to model the electronic structure of the molecule. These calculations help interpret experimental spectra by providing information on frontier molecular orbitals, excited-state energies, and charge redistribution upon photoexcitation [1].

Visualizing the Photophysical Mechanism

The excited-state dynamics of this compound-adenosine involve a multi-step process, culminating in charge transfer. The following diagram illustrates this mechanism.

G S0 S₀ Ground State S1 S₁ Franck-Condon State S0->S1 Photoexcitation ~388 nm IVR IVR Vibrational Relaxation S1->IVR Ultrafast LE State A 'Localized' IVR->LE Branching CT State B Charge Transfer IVR->CT Branching ICT Process Em Dual Emission LE->Em Radiative Decay CT->Em Radiative Decay

> Mechanism of excited-state dynamics in this compound-adenosine.

Important Technical Considerations

When working with or interpreting data for this compound systems, please note:

  • Solvent Dependence: The spectral shape and the population ratio between the two excited states (Localized and CT) are highly sensitive to the solvent's polarity and its hydrogen-bonding capability. This must be controlled and reported [1].
  • Proton Transfer Hypothesis: Early models suggested that the initial ICT might be followed by a proton transfer. However, this remains a refined aspect of the model that may not be settled [1].
  • Handling of C≡C and C=O vibrations: In related fields, the ν(C≡C) vibration of the alkyne bridge and other tagged groups (like ν(C=O) in ancillary ligands) are used as sensitive probes of electron density on the metal center in complexes [3]. While not directly observed in the PyA studies, this demonstrates the potential of IR spectroscopy for probing electron density changes.

References

1-Ethynylpyrene solubility chloroform DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Basic Physical Properties

The table below summarizes the key physical properties and solubility data for 1-Ethynylpyrene.

Property Details
Molecular Formula C₁₈H₁₀ [1]
Molecular Weight 226.27 g/mol [1]
Appearance Light yellow to brown solid [1] [2]
Melting Point 113-115 °C [1]
Solubility in Chloroform Soluble [1] [3] [4]
Solubility in Dichloromethane (DCM) Soluble [1] [3]
Solubility in Toluene Soluble [1] [3]
Solubility in DMSO 9.09 mg/mL (40.17 mM) [2]
Solubility in Water Insoluble [1] [3] [4]

Experimental Handling and Protocol Guide

For researchers planning to work with this compound, here are some key experimental considerations and a protocol for preparing stock solutions.

Storage and Handling
  • Storage: It is recommended to store the solid compound at -20°C for long-term stability [3] [2]. Once dissolved, DMSO stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month [2].
  • Handling: The compound should be protected from prolonged exposure to light [3] [2].
Stock Solution Preparation in DMSO

The following protocol is adapted from supplier information for preparing a 10 mM stock solution [2].

  • Calculate Mass: Determine the mass of this compound needed for your desired solution volume. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.26 mg.
  • Weigh Compound: Accurately weigh the calculated mass of the light yellow solid.
  • Dissolve in DMSO: Transfer the compound to a volumetric flask and add DMSO to bring the volume to 1 mL. Note: The supplier indicates that solubility may require ultrasonication and warming to 60°C [2].
  • Aliquot and Store: Once fully dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C.

Research Applications and Workflow

This compound is primarily used in chemical biology and medicinal chemistry research due to two key functional properties: its alkyne group for "click chemistry" and its role as a cytochrome P450 inhibitor. The following diagram illustrates a typical research workflow leveraging these properties.

A This compound (C₁₈H₁₀) B Alkyne Group (Click Chemistry Handle) A->B C Pyrene Moiety (Fluorescent Probe) A->C D Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) B->D F Fluorescently-Labeled Biomolecule C->F D->F Couples with Azide-containing Molecule E P450 Enzyme Inhibition (e.g., 1A1, 1A2, 2B1) G Mechanistic Studies on Metabolic Pathways E->G

Research applications of this compound based on its chemical structure.

  • Click Chemistry Reagent: The terminal alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction [2]. This reaction is used to attach the pyrene fluorophore to other molecules, such as azide-modified biomolecules or polymers, creating fluorescent probes [3] [2].
  • Cytochrome P450 Inhibitor: this compound is a potent aryl acetylenic inhibitor of several cytochrome P450 enzymes, including 1A1, 1A2, and 2B1, with reported IC₅₀ values in the sub-micromolar range [2]. This makes it a valuable tool for studying drug metabolism pathways.
  • Fluorescent Probe: The pyrene moiety provides intrinsic fluorescence and sensitivity to the microenvironment. It can form excimers (excited-state dimers), which is useful for studying biomolecular interactions and structures [3].

References

Crystallographic Data for Pyrene Acetylenic Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the single-crystal X-ray crystallography data for 1-Ethynylpyrene, 1-Propynylpyrene, and 4-Propynylpyrene [1]:

Compound Chemical Formula Crystal System Unit Cell Parameters Volume (ų)
This compound (1-EP) C₁₈H₁₀ P2₁/c ( a = 14.571(2) ) Å, ( b = 3.9094(5) ) Å, ( c = 20.242(3) ) Å, ( β = 105.042(2)° ) 1,113.5(2)
1-Propynylpyrene (1-PP) C₁₉H₁₂ P2₁/n ( a = 8.970(2) ) Å, ( b = 10.136(1) ) Å, ( c = 14.080(3) ) Å, ( β = 99.77(2)° ) 1,261.5(4)
4-Propynylpyrene (4-PP) C₁₉H₁₂ Pbca ( a = 9.904(1) ) Å, ( b = 13.174(2) ) Å, ( c = 19.401(1) ) Å 2,531.4(5)

Additional Data for this compound (1-EP) [1]:

  • Z = 4
  • Calculated Density = 1.350 Mg/m³
  • Absorption Coefficient = 0.77 cm⁻¹
  • θ range for data collection = 2.0 to 37.5°
  • Independent Reflections = 8,889 (from 82,390 measurements)
  • Observed Reflections [I > 2σ(I)] = 3,508
  • Final R value = 0.054

Experimental Methodology for X-ray Crystallography

The general methodology for the conventional X-ray structure determination is described below [1].

G Start Sample Recrystallization A Crystal Mounting on Diffractometer Start->A B X-ray Data Collection (Mo Kα radiation, ω:2θ scan mode) A->B C Data Correction (Lorentz, polarization effects) B->C D Structure Solution (using SIR program) C->D E Structure Refinement (Full-matrix least-squares on F) D->E F Deposition (CCDC 731480, 731481, 731482) E->F

Workflow for determining the crystal structure of pyrene acetylene inhibitors.

Key Experimental Details [1]:

  • Sample Preparation: Crystals were grown by slow evaporation of solvent mixtures (e.g., ethylene glycol/acetone for 1-EP, hexane/acetone for 1-PP, cyclohexane for 4-PP).
  • Data Collection: A diffractometer with a molybdenum X-ray tube (Mo Kα radiation) and a graphite monochromator was used. Data were collected in ω:2θ scan mode.
  • Data Processing: Measured reflections were corrected for Lorentz and polarization effects. Symmetry-equivalent reflections were averaged.
  • Structure Solution and Refinement: Structures were solved using the SIR method [1]. Full-matrix least-squares refinements were performed on the structure factor ( F ). Non-hydrogen atoms were refined anisotropically.
  • Special Procedure for 1-EP: The electron density distribution of 1-EP was determined using low-temperature (130 K) X-ray diffraction measurements and a multipole refinement model to describe non-spherical atomic electron distributions [1].

Biological Activity and Inhibition Mechanism

These aryl acetylenes act as inhibitors for cytochrome P450 enzymes (CYPs) 1A1, 1A2, 1B1, 2A6, and 2B1 [1]. The inhibition mechanism involves the enzyme's oxidation of the acetylene group.

G P450 P450 Enzyme Oxidation Ketene Reactive Ketene Intermediate P450->Ketene Irreversible Irreversible Inhibition (Covalent binding to protein) Ketene->Irreversible If nucleophilic residue present Hydrolysis Hydrolysis (Formation of Carboxylic Acid) Ketene->Hydrolysis If no nucleophilic residue available

Post-oxidation pathways for acetylene-based P450 inhibitors.

Key Findings on Mechanism and Selectivity [1]:

  • Site of Oxidation: Electron density analysis showed the terminal acetylenic carbon is more negative, making it the proposed site of oxidation, leading to a ketene intermediate [1].
  • Enzyme Selectivity: this compound acts as a mechanism-based inhibitor (suicide inhibitor) of P450s 1A1 and 1A2 but as a reversible inhibitor of P450 2B1 [1]. This selectivity helps discriminate between enzymes in the P450 1A and 1B families [1].

Applications and Further Research

  • Probes and Therapeutics: These inhibitors can be used to study enzyme active sites, model anticancer drugs, and potentially inhibit the metabolic activation of procarcinogens [1].
  • Fluorescent Probes: this compound is used as a fluorescent tag in materials chemistry, such as in Metal-Organic Frameworks (MOFs) for detecting explosives like 2,4,6-trinitrophenol (TNP) [2].
  • Related Compounds: The 7-ethynylcoumarin derivatives also act as potent and selective mechanism-based inhibitors for P450s 1A1 and 1A2, demonstrating the broader relevance of the acetylene functional group in inhibitor design [3].

References

1-Ethynylpyrene net atomic charges terminal acetylenic carbon

Author: Smolecule Technical Support Team. Date: February 2026

Net Atomic Charges and Experimental Electron Density

The net atomic charges for 1-Ethynylpyrene were determined experimentally through high-resolution, low-temperature X-ray diffraction measurements, with results supported by multiple theoretical calculation methods [1] [2].

Atom Net Atomic Charge Role in Acetylenic Group
C18 More negative Terminal carbon atom
C17 Less negative Internal carbon atom

A total of 82,390 reflections were measured with Mo Kα radiation. The experimental electron density distribution (EDD) was modeled using a least-squares refinement procedure with multipole parameters to describe non-spherical distortions of atomic electron clouds [1] [2]. This precise experimental finding is consistent with net atomic charges calculated by ab initio, density functional theory (DFT), and semi-empirical methods [1] [2].

Detailed Experimental Methodology

The determination of net atomic charges relied on a rigorous single-crystal X-ray diffraction protocol.

Conventional X-ray Structure Determination
  • Crystallization: this compound single crystals were grown by slow evaporation from an ethylene glycol/acetone solvent mixture [2].
  • Data Collection: A crystal of dimensions 0.80 × 0.12 × 0.08 mm was mounted on a diffractometer. Data was collected at 130 Kelvin using Mo Kα radiation (λ = 0.71073 Å) [2].
  • Measurement Parameters: A total of 82,390 reflections were measured to a resolution of (sinθ/λ)max = 0.985 Å⁻¹. Averaging symmetry-equivalent reflections yielded 8,889 unique reflections for analysis [1] [2].
High-Resolution Electron Density Analysis
  • Refinement: The structural model was refined against the diffraction data using least-squares methods. Multipole population parameters were refined to model the aspherical electron density around each atom [1] [2].
  • Charge Calculation: Net atomic charges for carbon atoms C17 and C18 were derived directly from the refined monopole population parameters [1] [2]. This experimental approach avoids theoretical approximations and provides a direct measurement of the electron distribution.

Biochemical Mechanism of Cytochrome P450 Inhibition

The electronic structure of this compound is fundamental to its function as a mechanism-based inhibitor of cytochrome P450 enzymes (CYPs) [2]. The more negative terminal carbon (C18) is the preferred site of oxidation by the P450 enzyme [1] [2].

The following diagram illustrates the inhibition pathway mediated by the atomic charge distribution:

G A This compound (More negative C18) B P450 Enzyme Oxidation at C18 A->B C Reactive Ketene Intermediate B->C D Path A: Covalent Binding Irreversible Enzyme Inhibition C->D Nucleophilic residue E Path B: Hydrolysis Carboxylic Acid Metabolite C->E H₂O

This mechanism is consistent with assay results showing this compound acts as:

  • A mechanism-based (suicide) inhibitor of P450s 1A1 and 1A2 [1] [2].
  • A reversible inhibitor of P450 2B1 [1] [2].

Inhibition Potency and Research Applications

The inhibitory strength of this compound against specific CYP enzymes has been quantified, underscoring its research utility.

Cytochrome P450 Enzyme IC₅₀ (μM) Inhibition Type
CYP1A1 0.18 Mechanism-based
CYP1A2 0.32 Mechanism-based
CYP2B1 0.04 Reversible
CYP2A6 >10 No significant inhibition

This compound is a valuable tool compound used to discriminate between members of the P450 1A and 1B families in human studies [2]. Its high potency and selectivity make it useful for probing enzyme active sites, studying protein structure, and as a model for anticancer drug mechanisms [2] [3].

Beyond its role as a P450 inhibitor, this compound is also employed as a fluorescent probe and building block in materials chemistry [4]. It serves as a ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), applied in fluorescent sensors and photocatalysis [4].

References

Application Notes and Protocols for 1-Ethynylpyrene: A Mechanism-Based Inhibitor of Cytochrome P450 1A1 and 1A2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cytochrome P450 (CYP) enzymes 1A1 and 1A2 play significant roles in the metabolic activation of numerous procarcinogens, including polycyclic aromatic hydrocarbons (PAHs), into ultimate carcinogenic forms. The development of specific inhibitors for these enzymes is a critical strategy in cancer chemoprevention and for mitigating the adverse effects of environmental toxins. Among the most effective inhibitors are aryl acetylenic compounds, such as 1-Ethynylpyrene (1-EP), which acts as a potent and selective mechanism-based inactivator of CYP1A1 and CYP1A2 [1] [2]. These notes provide a detailed overview of the properties, mechanisms, and experimental protocols for using 1-EP in research settings, supporting its application in enzyme inhibition studies and drug discovery.

Chemical Properties and Specifications

This compound (1-EP) is a synthetic polycyclic aromatic hydrocarbon featuring an ethynyl group attached to the pyrene ring system. Its structural characteristics are crucial for its function and interaction with the active sites of P450 enzymes.

  • CAS Number: 34993-56-1
  • Molecular Formula: C₁₈H₁₀
  • Molecular Weight: 226.27 g/mol [3]
  • Structural Features: The molecule consists of a planar, four-ring pyrene system substituted with a terminal alkyne at the 1-position. This alkyne group is the site of metabolic activation by P450 enzymes [1] [4].
  • Crystallographic Data: 1-EP crystallizes in the monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 14.571(2) Å, b = 3.9094(5) Å, c = 20.242(3) Å, and β = 105.042(2)° [1] [4].
  • Solubility: 1-EP is soluble in organic solvents such as DMSO (≥ 40 mM). For biological assays, stock solutions are typically prepared in DMSO and then diluted into the aqueous assay buffer [3].

Mechanism of Action

1-EP functions as a mechanism-based inhibitor (also termed a "suicide inactivator") of CYP1A1 and CYP1A2. This process involves enzymatic activation of the inhibitor, leading to irreversible covalent modification and inactivation of the enzyme.

Detailed Inhibition Pathway

The mechanism proceeds through several key steps, illustrated in the diagram below.

G EP This compound (1-EP) ES EP-Enzyme Complex EP->ES Binds to Active Site Ketene Reactive Ketene ES->Ketene CYP Oxidation at Terminal Alkyne Carbon Inactive Inactivated Enzyme Ketene->Inactive Covalent Binding to Nucleophilic Residue Acid Phenylacetic Acid Ketene->Acid Hydrolysis (No Nucleophile)

Diagram 1: Mechanism-based inhibition pathway of this compound. The terminal alkyne carbon is oxidized by the CYP enzyme's activated iron-oxo species, leading to a reactive ketene intermediate. This ketene can either covalently modify an active site amino acid residue, resulting in irreversible enzyme inactivation, or be hydrolyzed to a carboxylic acid if no nucleophile is available [1] [5].

Electronic Basis for Site of Oxidation: Experimental electron density distribution studies and theoretical calculations confirm that the terminal acetylenic carbon (C18) in 1-EP carries a more negative charge compared to the internal carbon. This electron density makes the terminal carbon the preferred site for oxidation by the high-valent iron-oxo species (Compound I) in the P450 catalytic cycle, leading directly to ketene formation [1] [4].

Inhibition Potency and Selectivity Data

The inhibitory activity of 1-EP against various cytochrome P450 enzymes has been quantitatively characterized. The table below summarizes key potency metrics.

Table 1: Inhibition Potency of this compound Against Human Cytochrome P450 Enzymes

P450 Enzyme IC₅₀ (μM) Inhibition Constant, Kᵢ (μM) Inhibition Type
CYP1A1 0.18 [3] Not Reported Mechanism-Based [6]
CYP1A2 0.32 [3] 0.32 [3] Mechanism-Based [6]
CYP1B1 Not Reported Direct Inhibition [6] Competitive [6]
CYP2B1 0.04 [3] 0.04 [3] Reversible [1] [4]
Selectivity Considerations
  • CYP1A Subfamily vs. CYP2B1: 1-EP demonstrates a clear selectivity profile. It acts as a mechanism-based inactivator for CYP1A1 and CYP1A2 but functions only as a reversible, competitive inhibitor for CYP2B1 [1] [4]. This suggests differences in the active site architecture and accessibility of nucleophilic residues between these enzyme subfamilies.
  • Differential Mechanisms within CYP1 Family: Interestingly, while 1-EP is a mechanism-based inhibitor for CYP1A1, it inhibits the closely related CYP1B1 through direct, competitive inhibition, without mechanism-based inactivation [6]. This highlights how subtle differences in enzyme active sites can significantly influence the mode of inhibitor action.

Experimental Protocols

Protocol 1: Determining IC₅₀ Values Using the EROD Assay

The 7-Ethoxyresorufin O-deethylation (EROD) assay is a standard, sensitive method for assessing CYP1A1 and CYP1A2 activity and its inhibition.

Principle: The assay measures the CYP-catalyzed O-deethylation of the substrate 7-ethoxyresorufin to highly fluorescent resorufin.

Materials:

  • Microsomes containing recombinant human CYP1A1 or CYP1A2 (or human liver microsomes for CYP1A2).
  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Substrate: 5 µM 7-ethoxyresorufin in buffer (prepare from a DMSO stock).
  • Inhibitor: this compound, serially diluted in DMSO (final DMSO concentration ≤ 1% v/v).
  • Cofactor: 1 mM NADPH in buffer (prepare fresh).
  • Stop Solution: 80% Acetonitrile in 0.1 M Tris base.
  • Fluorescence Plate Reader (Excitation: 530–550 nm, Emission: 580–600 nm).

Procedure:

  • Pre-incubation: In a 96-well plate, mix 80 µL of assay buffer, 10 µL of microsomal protein (0.1–0.5 mg/mL final concentration), and 10 µL of the appropriate 1-EP dilution (or DMSO for controls). Pre-incubate the mixture for 3–5 minutes at 37°C.
  • Reaction Initiation: Start the reaction by adding 100 µL of the NADPH/7-ethoxyresorufin mixture (final NADPH concentration 1 mM).
  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10–30 minutes). The incubation time is critical for observing time-dependent inhibition.
  • Reaction Termination: Stop the reaction by adding 50 µL of ice-cold stop solution.
  • Fluorescence Measurement: Centrifuge the plate (if necessary) to pellet precipitated protein. Transfer the supernatant to a new plate and measure the fluorescence.
  • Data Analysis:
    • Generate a standard curve using known concentrations of resorufin.
    • Calculate reaction velocities (pmol resorufin formed/min/mg protein) for each inhibitor concentration.
    • Express velocities as a percentage of the vehicle control (DMSO) activity.
    • Plot % activity vs. log₁₀[1-EP] and fit the data to a sigmoidal dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.
Protocol 2: Identifying Mechanism-Based Inhibition

This protocol distinguishes mechanism-based inhibition from reversible inhibition by demonstrating time- and NADPH-dependence.

Materials: As in Protocol 1.

Procedure:

  • Primary Incubation (Inactivation Phase): Prepare two sets of tubes.
    • Complete System: Microsomes (CYP1A1/1A2), 1-EP (at various concentrations), and NADPH in buffer.
    • Control Systems:
      • No NADPH: Replace NADPH with buffer.
      • No Pre-incubation: 1-EP is added after the primary incubation, just before the activity assay.
      • Heat-Inactivated Microsomes. Incubate all tubes at 37°C. At designated time intervals (e.g., 0, 5, 10, 20 min), remove an aliquot from the Complete System and No NADPH control.
  • Secondary Incubation (Activity Assay): Dilute the primary incubation aliquot significantly (e.g., 10–20 fold) into a fresh EROD assay mixture (containing NADPH and a high concentration of 7-ethoxyresorufin). This dilution minimizes the contribution of reversible inhibition from any remaining 1-EP.
  • Measure Residual Activity: Determine the EROD activity in each secondary incubation as described in Protocol 1.
  • Data Analysis:
    • Plot the natural log of the remaining activity (%) vs. pre-incubation time for each 1-EP concentration. The slope of the linear portion of this plot is the observed inactivation rate constant ((k_{obs})).
    • Plot (k_{obs}) vs. the inactivator concentration [I]. The data can be fitted to the equation for mechanism-based inhibition to determine the maximal rate of inactivation ((K_{inact})) and the inhibitor concentration that gives half-maximal inactivation ((K_I)).

Diagram 2: The experimental workflow for characterizing mechanism-based inhibition, highlighting the two key phases and essential controls.

G Start Prepare Primary Incubation Mix Inact Primary Incubation (Time-course with NADPH) Start->Inact Control Run Control Incubations (-NADPH, No Pre-incubation) Start->Control Dilute Dilute Aliquots Inact->Dilute Control->Dilute Assay Measure Residual Activity (Secondary EROD Assay) Dilute->Assay Analyze Analyze Time- and NADPH-Dependence Assay->Analyze

Applications in Research

  • Probing Enzyme Active Sites: 1-EP is used as a chemical probe to study the topology and reactivity of the active sites in CYP1A1, CYP1A2, and CYP1B1, helping to elucidate differences that govern substrate specificity and inhibition mechanisms [6] [5].
  • Cancer Chemoprevention Studies: Due to its potent and irreversible inhibition of procarcinogen-activating enzymes like CYP1A1 and CYP1A2, 1-EP serves as a tool compound in studies aimed at preventing chemically induced carcinogenesis [2].
  • In Vitro Phenotyping: It can be used in reaction phenotyping cocktails to selectively suppress CYP1A2 activity, thereby clarifying the contribution of this enzyme to the metabolism of new chemical entities [7].
  • Model Compound for Inhibitor Design: The well-characterized structure and mechanism of 1-EP provide a template for designing new aryl acetylenic inhibitors with improved potency and selectivity for target P450 enzymes [1] [8].

References

Comprehensive Application Notes and Protocols: 1-Ethynylpyrene-Based Fluorescent Probes for MOF/COF Synthesis in Sensing Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Ethynylpyrene as a Fluorescent Probe

This compound (CAS 34993-56-1) is an advanced functional material consisting of a pyrene backbone with an ethynyl functional group at the 1-position, making it particularly valuable for constructing fluorescent probes in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound exhibits exceptional fluorescence properties with excitation/absorption maxima at 343, 326, 313, 276, 265, 242, and 234 nm, and emission maxima at 377 and 397 nm [1]. The pyrene core provides a highly conjugated π-system that delivers excellent emission characteristics, long excited-state lifetime, and efficient electron hole-pair dissociation [2]. The ethynyl functional group serves as a versatile handle for covalent attachment through click chemistry and Sonogashira coupling reactions, enabling precise integration into porous framework structures [3] [1]. These unique characteristics make this compound particularly suitable for developing highly sensitive fluorescence-based sensors for various applications, including explosive detection, environmental monitoring, and biomedical sensing.

The strategic importance of this compound in sensor design stems from the synergistic combination of its inherent fluorescent properties and the structural advantages offered by MOF and COF platforms. Pyrene is one of the most widely investigated aromatic hydrocarbons in materials science due to its unique optical and electronic properties, which include excimer formation capability, high fluorescence quantum yield, and distinct separation of fluorescence bands for monomer and excimer species [2]. When incorporated into framework structures, these properties can be significantly enhanced or modified, leading to improved sensing performance through mechanisms such as photo-induced electron transfer (PET), fluorescence resonance energy transfer (FRET), and host-guest interactions. The rigidity and porosity of MOF and COF structures further provide a protective environment for the fluorophore, reducing quenching effects from aggregation and enabling selective interactions with target analytes based on size exclusion and chemical affinity.

Physical and Chemical Properties of this compound

Table 1: Fundamental properties of this compound

Property Specification
CAS Number 34993-56-1
Chemical Formula C18H10
Molecular Weight 226.28 g/mol
Purity >98%
Melting Point 117°C
Appearance Dark grey powder/crystals
Absorption Maxima 343, 326, 313, 276, 265, 242, 234 nm
Emission Maxima 377, 397 nm
Solubility Good in chloroform, dichloromethane, toluene; low in water

This compound demonstrates excellent thermal stability and can withstand various synthetic conditions encountered during MOF and COF synthesis. The compound is typically supplied as a dark grey crystalline powder with high purity (>98%), ensuring reproducible results in sensing applications [3]. From a structural perspective, the 1-position on the pyrene core represents the most electron-rich site, making it particularly favorable for electrophilic substitution reactions and coordination chemistry [2]. This strategic positioning of the ethynyl group allows for extended conjugation while maintaining the planar configuration of the pyrene system, which is crucial for π-π stacking interactions within framework materials. The terminal alkyne functionality not only serves as a reaction handle but also contributes to the electronic characteristics of the molecule, influencing both absorption and emission properties through its electron-withdrawing nature.

The handling and storage of this compound require specific considerations to maintain its stability and performance. The material should be stored at -20°C in the dark, with transportation possible at room temperature for up to three weeks [1]. Prolonged exposure to light should be avoided to prevent photodegradation, and the compound is best dissolved in organic solvents such as chloroform, dichloromethane, or toluene immediately before use in synthetic applications. These storage and handling protocols ensure the long-term stability of the material, with typical shelf life of 24 months after receipt when proper conditions are maintained. For laboratory safety, standard precautions for handling fine powders should be followed, including the use of appropriate personal protective equipment to prevent inhalation or skin contact.

MOF-Based Fluorescent Probe Synthesis and Protocol

Synthesis of UIO-66-Py for Explosives Detection

The construction of UIO-66-Py through post-synthetic modification of UIO-66-NH2 represents a well-established protocol for creating highly sensitive fluorescent probes for explosive detection [4]. This approach leverages the click chemistry strategy to covalently attach this compound to the MOF structure, resulting in significantly enhanced fluorescence intensity compared to the parent framework. The step-by-step methodology provides researchers with a reproducible path to obtaining functional materials with exceptional sensing capabilities for nitroaromatic compounds, particularly 2,4,6-trinitrophenol (picric acid).

Table 2: Required materials and quantities for UIO-66-Py synthesis

Material Quantity Purpose Supplier Notes
UIO-66-NH2 100 mg MOF precursor Synthesized according to literature procedures
This compound 25 mg Fluorescent tag Available from Ossila (B3861) or Lumiprobe
Copper(I) bromide 5 mg Click reaction catalyst Purified before use
Azidotrimethylsilane 15 μL Coupling agent Handle under inert atmosphere
N,N-Dimethylformamide (DMF) 50 mL Reaction solvent Anhydrous grade recommended
tert-Butyl nitrite 20 μL Diazotization agent Freshly opened container
Methanol 100 mL Washing solvent Laboratory grade

Step-by-Step Experimental Protocol:

  • Preparation of UIO-66-N2: Begin with the synthesis of UIO-66-NH2 according to established literature methods [4]. Activate the MOF by heating at 120°C under vacuum for 12 hours to remove solvent molecules from the pores. In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 100 mg of activated UIO-66-NH2 in 30 mL of anhydrous DMF. Add 20 μL of tert-butyl nitrite and 15 μL of azidotrimethylsilane to the suspension. Maintain the reaction under an inert atmosphere (argon or nitrogen) and stir at room temperature for 24 hours. The successful conversion to UIO-66-N2 can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy, with the appearance of a characteristic azide peak at approximately 2100 cm⁻¹.

  • Click Reaction with this compound: In a separate flask, dissolve 25 mg of this compound in 20 mL of anhydrous DMF. Add this solution to the UIO-66-N2 suspension along with 5 mg of copper(I) bromide catalyst. Maintain the inert atmosphere and heat the reaction mixture to 60°C with continuous stirring for 48 hours. The progression of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the color change of the MOF from pale yellow to darker yellow or light brown.

  • Purification and Activation: After cooling to room temperature, collect the functionalized MOF by centrifugation at 8000 rpm for 10 minutes. Wash the solid product repeatedly with DMF (3 × 20 mL) to remove unreacted this compound, followed by methanol (3 × 20 mL) to exchange the solvent. Finally, activate the UIO-66-Py by heating at 100°C under vacuum for 12 hours. The resulting material should be stored in a desiccator protected from light to maintain its fluorescent properties.

The successful formation of UIO-66-Py should be verified through characterization techniques including powder X-ray diffraction (PXRD) to confirm retention of crystallinity, FT-IR spectroscopy to demonstrate the formation of triazole rings (characteristic peaks at 1600-1650 cm⁻¹), and fluorescence spectroscopy to confirm the enhanced emission intensity compared to UIO-66-NH2. Nitrogen adsorption-desorption measurements at 77 K can be used to determine the surface area and porosity of the material, which typically shows reduced values compared to the parent UIO-66-NH2 due to the incorporation of the bulky pyrene units.

UIO66PySynthesis Start Start: Activate UIO-66-NH2 Step1 Diazotization Reaction with tert-Butyl Nitrite and Azidotrimethylsilane Start->Step1 Step2 Formation of UIO-66-N3 (Azide Functionalized MOF) Step1->Step2 Step3 Click Reaction with This compound and CuBr Catalyst Step2->Step3 Step4 Formation of UIO-66-Py via Triazole Linkage Step3->Step4 Step5 Purification by Centrifugation and Solvent Washing Step4->Step5 Step6 Activation under Vacuum at 100°C for 12h Step5->Step6 End Characterization: PXRD, FT-IR, Fluorescence Step6->End

Sensing Performance and Characterization Data

Performance for 2,4,6-Trinitrophenol (PA) Detection

The UIO-66-Py fluorescent probe demonstrates exceptional performance in detecting nitroaromatic explosives, particularly 2,4,6-trinitrophenol (PA), through a fluorescence quenching mechanism [4]. The sensing capability is characterized by both high sensitivity and excellent selectivity against potential interferents. When exposed to PA solutions, UIO-66-Py exhibits up to 85% fluorescence quenching efficiency at a PA concentration of 0.203 mM, with a calculated detection limit of 4.5 × 10⁻⁷ M [4] [3]. This remarkable sensitivity stems from the synergistic combination of hydrogen bonding interactions between the triazole moieties in the modified MOF and the hydroxyl groups of PA, coupled with an efficient photo-induced electron transfer process from the electron-rich pyrene units to the electron-deficient PA molecules.

Table 3: Sensing performance of this compound-based materials

Analyte Material Detection Mechanism Linear Range Detection Limit Quenching Efficiency
2,4,6-Trinitrophenol (PA) UIO-66-Py PET + Hydrogen Bonding Not specified 4.5 × 10⁻⁷ M 85% (at 0.203 mM)
Metal Ions Ethynylpyrene-linked benzocrown ethers Complexation-induced fluorescence changes Varies by metal Not specified Not specified
DNA Sequences DNA-incorporated ethynylpyrene Excimer formation Not applicable Not applicable Not applicable

The selectivity profile of UIO-66-Py has been rigorously evaluated against various potential interferents including nitrobenzene (NB), 1,3-dinitrobenzene (DNB), 1,4-dinitrobenzene, 2,4-dinitrotoluene (DNT), 2,6-dinitrotoluene, 2-nitrotoluene (2-NT), 4-nitrotoluene (4-NT), 4-nitrophenol (4-NP), and phenol [4]. The probe demonstrates minimal response to these competing analytes while maintaining strong quenching toward PA, establishing its practical utility for real-world sensing applications. The exceptional selectivity arises from the specific design of the MOF probe, where the incorporated triazole rings formed during the click reaction create optimal binding sites for PA molecules through hydrogen bonding interactions, while the pore architecture provides size and shape selectivity.

Quenching Mechanisms and Theoretical Basis

The fluorescence quenching observed in this compound-based MOF probes primarily occurs through a photo-induced electron transfer process from the excited-state pyrene units to the electron-deficient nitroaromatic analytes [4]. The mechanism can be visualized as follows:

QuenchingMechanism Absorption Photon Absorption by Pyrene Unit ExcitedState Formation of Excited State Pyrene* Absorption->ExcitedState ElectronTransfer Electron Transfer to Nitroaromatic Analyte ExcitedState->ElectronTransfer QuenchedState Formation of Non-fluorescent Charge-Transfer Complex ElectronTransfer->QuenchedState HydrogenBonding Hydrogen Bonding between Triazole and OH Groups of PA CloseProximity Close Approach of Analyte to Fluorophore HydrogenBonding->CloseProximity CloseProximity->ElectronTransfer

The theoretical foundation for this sensing mechanism involves several complementary processes. First, the hydrogen bonding interactions between the triazole rings in the modified MOF and the hydroxyl groups of PA facilitate close proximity between the fluorophore and quencher, enhancing the electron transfer efficiency [4]. Second, the inherent electron deficiency of nitroaromatic compounds creates a thermodynamic driving force for electron transfer from the excited-state pyrene, resulting in non-radiative decay pathways that compete with fluorescence emission. Third, the structural confinement provided by the MOF pores creates a pre-organized environment that orients the analyte and fluorophore for optimal electronic interactions, further enhancing the quenching efficiency. These combined mechanisms explain the exceptional sensitivity and selectivity of this compound-based MOF probes toward nitroaromatic explosives compared to other fluorescent sensing platforms.

COF Integration Strategies and Protocols

The incorporation of this compound into covalent organic frameworks offers an alternative approach for creating highly ordered fluorescent sensing platforms with tunable porosity and enhanced stability. While MOFs utilize coordinate bonds between metal ions and organic linkers, COFs employ covalent bonding to create extended framework structures, often resulting in improved chemical and thermal stability. The ethynyl functionality of this compound makes it particularly suitable for COF synthesis through reactions such as Sonogashira cross-coupling, which enables the formation of carbon-carbon bonds between alkyne and aryl halide functional groups under palladium catalysis.

Representative Protocol for COF Functionalization:

  • Sonogashira Coupling Reaction: In a dry Schlenk tube, combine the halogenated COF precursor (100 mg), this compound (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and copper(I) iodide (2 mol%) under an inert atmosphere. Add a mixture of degassed triethylamine and toluene (1:1 v/v, 20 mL) as the solvent system. Heat the reaction mixture at 80-90°C for 48-72 hours with continuous stirring. The reaction progress can be monitored by TLC or by observing the color change of the COF material.

  • Post-Synthetic Modification: For COFs that cannot withstand the conditions of direct synthesis, post-synthetic modification provides an alternative functionalization pathway. Begin with a pre-formed COF containing alkyne or azide functional groups. For click chemistry functionalization, follow a similar protocol to the MOF modification, using copper(I) bromide as a catalyst in DMF at 60°C for 24-48 hours. The mild conditions of click chemistry make it particularly suitable for post-synthetic modification without compromising the crystallinity of the COF framework.

  • Purification and Characterization: After the reaction, collect the functionalized COF by centrifugation and wash thoroughly with DMF, tetrahydrofuran, and methanol to remove any unreacted starting materials or catalysts. Activate the material by supercritical CO2 drying or by heating under vacuum. Characterize the resulting this compound-functionalized COF using PXRD, FT-IR, solid-state NMR, and nitrogen physisorption measurements to confirm the retention of crystallinity and successful incorporation of the fluorophore.

The strategic advantage of COF-based sensors lies in their highly ordered porous structures, which can be precisely engineered at the molecular level to create specific binding sites for target analytes. The incorporation of this compound into these frameworks combines the exceptional fluorescence of the pyrene moiety with the structural precision of COFs, resulting in sensing platforms with improved selectivity due to molecular sieving effects. Additionally, the fully covalent nature of COFs often enhances their stability in aqueous and challenging chemical environments compared to many MOF systems, expanding their potential application range to biological sensing and environmental monitoring in real-world conditions.

Diverse Applications and Performance Comparison

The application spectrum of this compound-based MOF and COF fluorescent probes extends beyond explosive detection to include environmental monitoring, pharmaceutical analysis, and biomolecular sensing. The versatility of these materials stems from the tunable nature of framework structures and the responsive fluorescence behavior of the pyrene moiety when interacting with various analyte classes. Recent advances have demonstrated the successful implementation of similar fluorescent MOF/COF hybrid structures for detecting pharmaceutical compounds including chloroquine phosphate and folic acid through ratiometric fluorescence signals [5]. This expanding application landscape highlights the broad utility of this compound-functionalized porous materials in analytical chemistry.

Table 4: Comparison of this compound incorporation strategies

Parameter MOF Post-Synthetic Modification COF Direct Synthesis COF Post-Synthetic Modification
Crystallinity Retention Excellent (confirmed by PXRD) Variable (depends on reaction conditions) Good to excellent
Functionalization Efficiency High (85-93% yield) Moderate to high Moderate
Reaction Conditions Mild (60°C, 48h) Harsh (often high temperature) Mild to moderate
Structural Order Maintains parent MOF structure Dependent on monomer design Maintains parent COF structure
Typical Loading Capacity Moderate High Low to moderate

The biomedical application of this compound-based materials has been demonstrated through its incorporation into DNA supramolecular scaffolds, where multiple chromophores arrange into helical π-stacked assemblies along the major groove of duplex DNA [3]. This configuration enables fluorescence signaling of biomolecular interactions and structural changes in DNA, providing a valuable tool for studying nucleic acid-protein interactions and developing DNA-based biosensors. The strong π-π stacking capability of pyrene derivatives facilitates intercalation or groove-binding with DNA, while the ethynyl group allows for precise spatial positioning of the fluorophore through covalent attachment, optimizing the fluorescence response to binding events or environmental changes.

The versatility and adaptability of this compound as a fluorescent probe component across these diverse application domains stem from several key attributes: (1) the modifiable core structure that allows for functionalization at different positions to optimize sensing performance; (2) the distinct photophysical properties that enable multiple detection mechanisms including photo-induced electron transfer, FRET, and excimer formation; (3) the compatibility with various framework synthesis conditions without significant degradation; and (4) the structural rigidity that minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields. These characteristics collectively establish this compound as a privileged building block for constructing advanced fluorescent sensing platforms with tunable properties and enhanced performance across multiple domains of analytical chemistry.

Troubleshooting and Technical Recommendations

Common Synthesis Challenges and Solutions:

  • Low Functionalization Efficiency: If the incorporation of this compound into the MOF or COF structure is lower than expected, ensure complete activation of the parent framework by heating under vacuum for sufficient time to remove all solvent molecules from the pores. Additionally, verify the freshness of catalysts—copper(I) bromide for click chemistry and palladium catalysts for Sonogashira coupling can deactivate if improperly stored or aged. Using freshly distilled solvents and maintaining strict anhydrous conditions throughout the synthesis can significantly improve reaction yields.

  • Crystallinity Loss: If PXRD analysis indicates loss of crystallinity after functionalization, consider moderating the reaction conditions. For MOF post-synthetic modification, reduce the reaction temperature to 50°C or decrease the reaction time to 24 hours. For COF synthesis, ensure gradual heating and cooling rates during the reaction. In some cases, adding structural stabilizers such as benzoic acid (for MOFs) or using mixed solvent systems can help maintain crystallinity during functionalization.

  • Fluorescence Quenching in Storage: If the fluorescent properties of the material diminish during storage, this may result from oxidative degradation or photobleaching. Ensure materials are stored under inert atmosphere in dark containers at -20°C when possible. For long-term storage, include oxygen scavengers in the storage containers and avoid exposure to ambient light. Reactivation by heating under vacuum may restore fluorescence if quenching is due to adsorbate binding.

Optimization Strategies for Enhanced Sensing Performance:

  • Surface Area Preservation: To maintain high accessibility to binding sites, carefully control the density of this compound incorporation. While higher loading increases fluorescence intensity, it may reduce porosity and analyte diffusion rates. A balanced approach with moderate functionalization (approximately 20-30% of available sites) often provides optimal sensing performance with sufficient signal intensity and accessibility.

  • Selectivity Enhancement: To improve selectivity for specific analytes, consider introducing additional functional groups that can participate in complementary interactions with the target molecule. For example, incorporating hydrogen bond donors/acceptors or charged groups near the pyrene moiety can create multipoint binding sites that enhance specificity through cooperative interactions.

  • Regeneration and Reusability: For practical applications, develop regeneration protocols that allow sensor reuse without performance degradation. For nitroaromatic sensing, simple washing with basic solutions (e.g., 0.1 M NaOH in methanol) followed by re-activation under vacuum can typically restore the initial fluorescence signal. Always verify through PXRD that the regeneration process does not damage the framework structure.

Conclusion and Future Perspectives

The integration of this compound into MOF and COF structures represents a powerful strategy for developing advanced fluorescent sensors with exceptional sensitivity, selectivity, and versatility. The protocols outlined in this application note provide researchers with comprehensive methodologies for constructing these functional materials, emphasizing practical considerations for synthesis, characterization, and implementation. The demonstrated success in detecting nitroaromatic explosives highlights the potential of these materials for security applications, while emerging uses in pharmaceutical and biological sensing suggest a broadening application landscape.

Future development directions for this compound-based fluorescent probes include the creation of multiplexed sensing arrays that can simultaneously detect multiple analytes through distinct fluorescence responses, the integration of these materials into portable field-deployable devices for on-site analysis, and the development of stimuli-responsive systems with tunable sensing properties. Additionally, combining this compound with other fluorophores in heterostructured frameworks could enable ratiometric sensing approaches that provide internal calibration and improved quantification capabilities. As synthetic methodologies advance and our understanding of structure-property relationships deepens, this compound-based MOF and COF materials are poised to play an increasingly important role in addressing analytical challenges across diverse fields from environmental monitoring to biomedical diagnostics.

References

Application Notes and Protocols: 1-Ethynylpyrene as an Optical Label for DNA Hybridization Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1-Ethynylpyrene is a polyaromatic hydrocarbon (PAH) derivative that serves as a powerful environment-sensitive fluorescent label for nucleic acid research. When covalently attached to DNA bases, particularly the 8-position of guanine, it exhibits remarkable absorption and fluorescence changes upon DNA hybridization, providing the basis for highly sensitive molecular beacon systems and DNA detection platforms [1] [2]. The unique photophysical properties of this compound, including its ability to form excimers and sensitivity to local microenvironment changes, make it particularly valuable for studying DNA structures, dynamics, and interactions without the need for additional fluorescent labels [3] [4].

This compound contains a terminal triple bond that enables efficient conjugation to biomolecules via Click Chemistry or Sonogashira coupling, facilitating its incorporation into oligonucleotides at specific positions [2] [5]. The following application notes provide detailed methodologies for utilizing this compound in DNA hybridization studies, along with key design considerations and data interpretation guidelines for researchers and diagnostic development professionals.

Principle of Detection

The detection mechanism of this compound-labeled DNA probes relies on the compound's hybridization-induced photophysical changes. In single-stranded DNA, the pyrene moiety typically exhibits characteristic monomeric fluorescence. Upon hybridization with complementary DNA, several signaling mechanisms can occur:

  • Absorption band formation: A unique absorption band at approximately 420 nm appears specifically in duplex DNA structures and exhibits thermal melting behavior, providing a direct hybridization signal [1].
  • Excimer formation: When two pyrene moieties are brought into close proximity (3-4 Å) through DNA hybridization, they form excited-state dimers (excimers) that emit red-shifted fluorescence relative to monomeric pyrene [3] [2].
  • Fluorescence intensity changes: The local environment within DNA duplexes (groove binding vs. intercalation) significantly affects pyrene fluorescence quantum yield, enabling hybridization detection through intensity measurements [3] [4].

The following diagram illustrates the fundamental signaling mechanism of this compound-modified DNA:

G This compound DNA Hybridization Detection Mechanism cluster_ssDNA Single-Stranded State cluster_dsDNA Hybridized Double-Stranded State Probe This compound-Modified DNA Probe Monomer Pyrene Monomer Emission: 377/397 nm Probe->Monomer  Excitation Arrow Hybridization Event Probe->Arrow Hybrid DNA Duplex AbsBand New Absorption Band ~420 nm Hybrid->AbsBand  Absorption Measurement Excimer Excimer Formation Red-Shifted Emission Hybrid->Excimer  Fluorescence Measurement Arrow->Hybrid

Figure 1: Detection mechanism of this compound-modified DNA probes. Hybridization triggers formation of new absorption bands and excimer fluorescence.

Material Specifications

Chemical Properties

Table 1: Physicochemical properties of this compound

Property Specification
CAS Number 34993-56-1 [2] [5]
Molecular Formula C₁₈H₁₀ [2] [5]
Molecular Weight 226.27 g/mol [2] [5]
Purity ≥95% (by ¹H and ¹³C NMR, TLC) [2] [5]
Physical Form Light yellow solid [2] [5]
Solubility Good in chloroform, dichloromethane, toluene; low in water [2] [5]
Storage -20°C in the dark; avoid prolonged light exposure [2] [5]
Spectral Characteristics

Table 2: Optical properties of this compound

Parameter Specification
Absorption Maxima (nm) 343, 326, 313, 276, 265, 242, 234 [2] [5]
Emission Maxima (nm) 377, 397 [2] [5]
Excimer Emission 450-550 nm (when pyrenes in close proximity) [3]
Hybridization-Specific Absorption ~420 nm (appears only in duplex DNA) [1]

Probe Design Considerations

Modification Strategies

Successful implementation of this compound DNA probes requires careful design considerations:

  • Attachment position: Covalent attachment at the 8-position of guanine shows particularly remarkable hybridization-induced absorption changes [1]. The 2′-O-position of ribose sugars represents an alternative modification site that positions pyrene in helix grooves [3].
  • Linker design: The length and flexibility of linkers between pyrene and oligonucleotides significantly affect signaling properties. Short, rigid linkers often enhance excimer formation efficiency [3].
  • Probe architecture: Both linear probes and molecular beacons can be designed using this compound modifications. Molecular beacons benefit from pyrene's environmental sensitivity for background suppression [1] [3].
  • Sequence context: Flanking nucleobases significantly influence pyrene photophysics. Guanine or pyrimidine-rich regions adjacent to modification sites can enhance hybridization-induced signal changes [3].
Structural Influences on Performance

Table 3: Design parameters and their effects on probe performance

Design Parameter Impact on Performance Recommendation
Number of pyrene modifications Multiple modifications enhance excimer formation but may affect hybridization kinetics 2-3 modifications per probe optimal for excimer-based detection [3]
Modification position Groove-positioned pyrene (e.g., 2′-O-) shows RNA specificity; intercalated pyrene (DNA duplex) provides different signaling Choose positioning based on target NA type [3]
Probe length Shorter probes (<25-mer) show larger hybridization-induced changes but potentially reduced specificity 15-30 mer provides optimal balance of specificity and signal response
Target type RNA targets produce A-form duplexes with different pyrene positioning vs. DNA targets (B-form) Design specifically for DNA or RNA detection [3]

Experimental Protocols

Protocol 1: Absorption-Based Hybridization Detection

This protocol describes hybridization detection using the characteristic 420 nm absorption band that appears in DNA duplexes.

Materials:

  • This compound-modified oligonucleotide probe (synthesized via Click Chemistry using this compound)
  • Target DNA/RNA sequence
  • Hybridization buffer (typically 10-100 mM phosphate buffer, pH 7.0-7.5, with 100 mM NaCl)
  • UV-Vis spectrophotometer with temperature control
  • Thermostatted cuvette holder

Procedure:

  • Prepare probe solution: Dilute the this compound-modified oligonucleotide in hybridization buffer to a final concentration of 1-5 μM.
  • Record baseline spectrum: Measure the absorption spectrum from 300-500 nm at the experimental temperature (typically 20-25°C).
  • Add target sequence: Introduce complementary target DNA/RNA at equimolar concentration (1:1 probe:target ratio).
  • Incubate for hybridization: Allow the solution to incubate for 15-30 minutes at the desired temperature to ensure complete hybridization.
  • Record hybridization spectrum: Measure the absorption spectrum under identical conditions as step 2.
  • Monitor 420 nm band: The appearance of absorption at ~420 nm indicates successful hybridization [1].
  • Thermal melting analysis: Increase temperature incrementally (1-2°C intervals) while monitoring 420 nm absorption to determine melting temperature (Tₘ).
Protocol 2: Fluorescence Excimer-Based Detection

This protocol utilizes excimer formation for highly sensitive fluorescence-based detection.

Materials:

  • Doubly-modified this compound oligonucleotide probe (two pyrene modifications)
  • Target DNA/RNA sequence
  • Hybridization buffer (as in Protocol 1)
  • Fluorometer with temperature control and excitation at 343-350 nm
  • Quartz fluorescence cuvette

Procedure:

  • Prepare probe solution: Dilute the doubly-modified probe in hybridization buffer to 0.1-1 μM concentration.
  • Record initial fluorescence: Measure emission spectrum from 350-600 nm with excitation at 343 nm.
  • Identify monomer peaks: Note the characteristic monomer emission at 377 and 397 nm.
  • Add target sequence: Introduce complementary target at equimolar concentration.
  • Incubate for hybridization: Allow 15-30 minutes for complete hybridization.
  • Record hybridization spectrum: Measure emission spectrum under identical conditions.
  • Monitor excimer formation: Look for the appearance of a broad, red-shifted emission band at 450-550 nm, indicating excimer formation [3] [2].
  • Quantify hybridization: Calculate the ratio of excimer emission (~480 nm) to monomer emission (~377 nm) for quantitative analysis.

The following workflow summarizes the key experimental steps for fluorescence-based detection:

G Experimental Workflow: Excimer-Based Detection Step1 Prepare Pyrene-Modified DNA Probe Step2 Record Initial Fluorescence Spectrum Step1->Step2 Step3 Add Target DNA/RNA Sequence Step2->Step3 Step4 Hybridization Incubation 15-30 min Step3->Step4 Step5 Record Hybridization Fluorescence Spectrum Step4->Step5 Step6 Analyze Excimer/Monomer Ratio Step5->Step6

Figure 2: Experimental workflow for fluorescence excimer-based DNA hybridization detection.

Data Analysis and Interpretation

Quantitative Measurements

The following parameters should be calculated for quantitative hybridization analysis:

  • Excimer-to-monomer ratio (E/M): Calculate as I₄₈₀/(I₃₇₇ + I₃₉₇), where I represents emission intensity at specified wavelengths. Higher E/M ratios indicate more efficient hybridization.
  • Hybridization-induced absorption change: Monitor absorbance at 420 nm, with increasing absorbance correlating with duplex formation.
  • Thermal melting profiles: Plot E/M ratio or A₄₂₀ as a function of temperature to determine melting temperature (Tₘ), which indicates duplex stability.
Troubleshooting Guide

Table 4: Common issues and solutions in this compound hybridization assays

Problem Potential Cause Solution
Low excimer signal Pyrene modifications too far apart in duplex Redesign probe with modifications closer together (2-4 base separation)
High background fluorescence Non-specific pyrene interactions Optimize buffer conditions; add non-ionic detergents (e.g., 0.01% Triton X-100)
Poor hybridization efficiency Probe design issues Check probe specificity; adjust length and GC content; optimize hybridization temperature
Weak absorption at 420 nm Improper pyrene positioning Ensure modification at 8-position of guanine; verify conjugation efficiency

Applications in Biosensing and Diagnostics

This compound-modified oligonucleotides enable several advanced applications:

  • Single nucleotide polymorphism (SNP) discrimination: The sensitivity of pyrene fluorescence to local environment enables discrimination of matched versus mismatched duplexes [3] [4].
  • RNA-specific detection: Pyrene exhibits different positioning in DNA:RNA versus DNA:DNA hybrids, enabling selective RNA targeting [3].
  • Real-time hybridization monitoring: The instantaneous signal changes allow continuous monitoring of hybridization kinetics [6].
  • Label-free detection platforms: When combined with carbon nanotubes or other surfaces, this compound modifications facilitate label-free detection systems [7].
  • Supramolecular constructs: The intercalation and π-stacking capabilities enable construction of complex DNA-based nanostructures [3] [8].

Advantages and Limitations

Advantages
  • Environment-sensitive signaling: Eliminates need for separate quencher molecules [1] [4]
  • Multiple detection modalities: Allows both absorption and fluorescence measurements [1] [3]
  • High sensitivity: Single-base mismatch discrimination capability [3]
  • Structural versatility: Applicable to various probe architectures (linear probes, molecular beacons) [3]
  • Stable conjugation: Covalent attachment via Click Chemistry provides stable linkage [2] [5]
Limitations
  • Synthetic complexity: Requires specialized expertise for oligonucleotide modification
  • Potential structural perturbation: Bulky pyrene moiety may affect duplex stability in some cases
  • Photobleaching: Extended illumination can cause signal degradation
  • Solubility constraints: Limited aqueous solubility may require organic co-solvents

Regulatory and Safety Considerations

When implementing this compound-based detection systems:

  • Follow appropriate biosafety guidelines for synthetic nucleic acids, particularly for in vivo applications
  • Adhere to waste disposal regulations for polyaromatic hydrocarbons
  • Consider upcoming regulatory frameworks for synthetic nucleic acids (e.g., Framework for Nucleic Acid Synthesis Screening effective May 2025) [9]
  • Implement appropriate screening procedures for sequences of concern in diagnostic applications [9]

Conclusion

This compound provides a versatile platform for developing sensitive DNA hybridization assays through its unique hybridization-induced photophysical changes. The detailed protocols and design considerations presented here enable researchers to implement this technology for various applications in molecular diagnostics, basic research, and biosensor development. The dual detection capabilities (absorption and fluorescence) and environmental sensitivity make it particularly valuable for advanced nucleic acid analysis where traditional labeling approaches may be insufficient.

References

Proposed Protocol: PSM of UIO-66-NH2 with 1-Ethynylpyrene

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the synthesis of a pyrene-functionalized metal-organic framework (MOF) via a post-synthetic modification (PSM) approach, creating Pyrene-UIO-66 (UIO-66-EP). The method adapts a general PSM procedure [1] and synthesis techniques for 1-ethynylpyrene derivatives [2].

Synthesis of UIO-66-NH2
  • Reagents: Zirconium chloride (ZrCl₄), 2-aminoterephthalic acid, N,N-Dimethylformamide (DMF), acetic acid [1] [3] [4].
  • Procedure:
    • Dissolve 2-aminoterephthalic acid (0.135 g, 0.75 mmol) and ZrCl₄ (0.175 g, 0.75 mmol) in a mixture of DMF (20 mL) and acetic acid (2.4 mL) [1].
    • Transfer the solution to a microwave reactor vial and heat at 120°C for 1 hour [1]. Alternative Solvothermal Method: Suspend the mixture in an autoclave and heat at 120°C for 24 hours [3].
    • Cool the resulting mixture to room temperature. Collect the solid product by centrifugation.
    • Wash the solid repeatedly with DMF and methanol to remove unreacted precursors.
    • Dry the resulting gray-colored UIO-66-NH2 powder in air [1].
Preparation of this compound
  • Reagents: 1-bromopyrene or 1-iodopyrene, (Trimethylsilyl)acetylene, Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride), Copper(I) iodide, Triethylamine [2].
  • Procedure:
    • Follow a standard Sonogashira cross-coupling reaction to produce 1-((trimethylsilyl)ethynyl)pyrene.
    • Use a tetra-n-butylammonium fluoride (TBAF) deprotection step in tetrahydrofuran (THF) to remove the trimethylsilyl group, yielding this compound [2].
    • Confirm the identity and purity of the product using techniques like (^1)H NMR and mass spectrometry.
Post-Synthetic Modification to UIO-66-EP
  • Reagents: UIO-66-NH2 (from Step 1), this compound (from Step 2), Methanol (MeOH), Acetic acid [1].
  • Procedure:
    • Disperse 100 mg of activated UIO-66-NH2 in 50 mL of methanol.
    • Add this compound (1.2 mmol, ~0.266 g) and two drops of acetic acid to the suspension [1].
    • Stir the reaction mixture at 75°C for 24 hours.
    • After cooling, collect the modified MOF (UIO-66-EP) by filtration.
    • Wash thoroughly with methanol to remove any unreacted this compound.
    • Dry the final product under vacuum overnight.

Characterization & Confirmation of PSM

Successful formation of UIO-66-EP should be confirmed through a combination of the following techniques:

Characterization Method Purpose and Expected Outcome
X-ray Diffraction (XRD) Confirm retention of crystalline UIO-66 structure post-modification [1] [4].
Fourier-Transform Infrared Spectroscopy (FT-IR) Identify new C≡C stretch from ethynylpyrene & assess imine (C=N) bond formation [1].
(^1)H NMR (on digested sample) Quantitatively confirm successful PSM. Digest UIO-66-EP in HF/DMSO, compare peaks to linker/EP standards [1].
Nitrogen Physisorption Determine reduction in surface area & pore volume, indicating successful incorporation of EP within pores [4].
UV-Vis Spectroscopy Show new absorption features characteristic of pyrene, confirming functionalization [4].
X-ray Photoelectron Spectroscopy (XPS) Detect nitrogen species from imine bonds, providing chemical state evidence for PSM [1].

Critical Experimental Notes & Parameters

The table below summarizes key parameters and considerations for the PSM reaction and application testing.

Parameter Details & Considerations
PSM Reaction Mechanism Schiff base formation (condensation) between –NH₂ group of UIO-66-NH2 and carbonyl group of reagent. Acetic acid catalyzes this reaction [1].
Molar Ratio Use excess this compound (e.g., 1.2 mmol per 100 mg MOF) to drive the reaction towards completion [1].
Framework Activation UIO-66-NH2 must be fully activated (solvent-free) before PSM. Activate by heating under vacuum at 100-120°C [1].
Handling Precautions Standard laboratory safety protocols are essential. Use a fume hood, appropriate personal protective equipment (PPE). HF for digestion requires specialized, extreme caution [1].

Potential Applications & Workflow

UIO-66-EP is primarily envisioned as a fluorescent sensor. The diagram below outlines the conceptual workflow for its synthesis and application in sensing.

G Start Start: Protocol Workflow A Synthesize UIO-66-NH2 (Solvothermal/Microwave) Start->A C Perform PSM Reaction (Schiff Base Formation) A->C B Prepare this compound (Sonogashira Coupling) B->C D Characterize UIO-66-EP (XRD, FT-IR, NMR, etc.) C->D E Apply as Fluorescent Sensor D->E F Expose to Analyte (e.g., Hg²⁺) E->F G Measure Fluorescence Response (Quenching/Enhancement) F->G

The synthesized UIO-66-EP is envisioned to function as a fluorescent sensor for heavy metal ions like Hg²⁺, based on the thiophilic properties of sulfur [1] or the specific coordination and electron transfer properties of the pyrene-adenine unit [2]. The experimental workflow involves exposing the material to the analyte and monitoring the fluorescence signal change (quenching or enhancement).

Experimental Protocol for Hg²⁺ Sensing

This is a generalized protocol based on the use of a similar sulfur-modified UIO-66 sensor [1].

  • Sensor Suspension: Prepare a finely ground suspension of UIO-66-EP (1 mg) in HEPES buffer solution (3 mL) [1].
  • Analyte Addition: Add an aliquot of a Hg²⁺ stock solution (e.g., 2 × 10⁻² M) to the sensor suspension [1].
  • Fluorescence Measurement:
    • Use a fluorescence spectrophotometer with a 1 cm quartz cuvette.
    • Set excitation to the absorption maximum of UIO-66-EP (~371-376 nm).
    • Record the emission spectrum between 360-700 nm while stirring the suspension [1].
  • Data Analysis: Calculate the Stern-Volmer constant (K_sv) and Limit of Detection (LOD) to quantify sensitivity and selectivity.

References

Application Notes: 1-Ethynylpyrene-Based Fluorescent Sensor for TNP

Author: Smolecule Technical Support Team. Date: February 2026

The development of fluorescent sensors for the detection of 2,4,6-Trinitrophenol (TNP), a common and highly explosive environmental pollutant, is a critical area of research. Sensors based on 1-Ethynylpyrene leverage the unique photophysical properties of this fluorophore, which often serves as a building block in larger conjugated polymer (CP) systems [1]. The "molecular wire effect" in CPs allows for significant amplification of fluorescence signals, making these sensors exceptionally sensitive [1]. The primary mechanism for TNP detection is typically a fluorescence quenching ("turn-off") process due to TNP's strong electron-deficient nature, which facilitates photo-induced electron transfer from the sensor to TNP.

Experimental Protocol Framework

The following is a generalized protocol for evaluating a this compound-containing sensor for TNP detection. Please note that specific parameters (e.g., concentrations, solvent ratios, synthesis steps) must be sourced from primary research articles, which were not available in the current search.

1. Sensor Synthesis and Preparation

  • Synthesis of this compound-Containing Polymer: The sensor is typically synthesized via a transition-metal-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) to incorporate this compound monomers into a conjugated polymer backbone [1].
  • Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1.0 mM) in a suitable organic solvent like Tetrahydrofuran (THF). Dilute this stock to the desired working concentration (e.g., 10 µM) in the test solvent (e.g., THF or a THF/water mixture).

2. Titration Experiment for TNP Detection

  • Procedure:
    • Place 3 mL of the sensor working solution into a quartz cuvette.
    • Record the fluorescence emission spectrum (e.g., λ_ex = 350 nm, scan emission from 370-600 nm) to establish the initial fluorescence intensity (I₀).
    • Sequentially add small, increasing volumes of a TNP stock solution (e.g., 1 mM) to the cuvette.
    • After each addition, mix the solution thoroughly and allow it to equilibrate for a consistent time (e.g., 1 minute).
    • Record the fluorescence emission spectrum after each addition.
    • Continue until the fluorescence intensity is fully quenched or shows no further change.
  • Data Analysis:
    • Plot the fluorescence intensity at the maximum emission wavelength (I) against the concentration of TNP [Q].
    • Analyze the quenching data using the Stern-Volmer equation: (I₀/I) = 1 + K_sv[Q], where K_sv is the Stern-Volmer constant, which quantifies the sensor's sensitivity.
    • The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/K_sv, where σ is the standard deviation of the blank measurements.

3. Selectivity and Interference Studies

  • Procedure:
    • Prepare separate solutions of the sensor (10 µM) with the same concentration of various interfering analytes (e.g., other nitroaromatics like DNT, NT, or metal ions).
    • Record the fluorescence intensity of each solution.
    • Compare the quenching efficiency ((I₀-I)/I₀) for TNP against other analytes to demonstrate selectivity.

Summary of Quantitative Data

Since specific data for a this compound-TNP sensor is unavailable, the table below outlines the key performance metrics you should look for and report when consulting primary literature.

Table 1: Key Performance Metrics for Fluorescent Sensor Evaluation

Performance Metric Description Typical Target/Value
Stern-Volmer Constant (K_sv) Measures quenching efficiency & sensitivity. High value (e.g., >10^4 M⁻¹) indicates high sensitivity [1].
Limit of Detection (LOD) Lowest TNP concentration detectable. Low value (e.g., nanomolar or picomolar range) is desirable.
Quenching Response Time Time for signal stabilization after TNP addition. Fast (seconds to minutes).
Selectivity Factor Ratio of quenching efficiency for TNP vs. other interferents. Should be significantly greater than 1 for TNP.

Table 2: Typical Optical Properties of Conjugated Polymer Sensors

Property Description Relevance to this compound Sensors
Absorption Maximum Wavelength of maximum light absorption. Based on pyrene, often in the 300-400 nm range.
Emission Maximum Wavelength of maximum fluorescence light. Based on pyrene, can be tuned by polymer structure [1].
Fluorescence Quantum Yield Efficiency of photon emission. A high value is desirable for a strong signal [1].
Turn-On/Off Mechanism Sensor signal increases or decreases. TNP detection is typically a "turn-off" (quenching) mechanism.

Workflow and Signaling Pathway Visualization

The following diagrams, generated using DOT language, illustrate the general experimental workflow and the proposed signaling mechanism.

G TNP Sensor Experimental Workflow Start Start: Sensor Preparation Synth Synthesize/Characterize This compound Sensor Start->Synth Prep Prepare Sensor Stock Solution Synth->Prep Titration Titration Experiment Prep->Titration AddTNP Add Aliquots of TNP Analyte Titration->AddTNP  Repeat until  no further change Measure Measure Fluorescence Spectrum After Each Addition AddTNP->Measure  Repeat until  no further change Measure->AddTNP  Repeat until  no further change Analysis Data Analysis Measure->Analysis SV Construct Stern-Volmer Plot Analysis->SV LOD Calculate LOD and K_sv SV->LOD End End: Report Results LOD->End

G Fluorescence Quenching Mechanism for TNP cluster_ground Ground State S₀ Sensor_S0 Sensor Photoexcitation Sensor_S0->Photoexcitation TNP_S0 TNP Sensor_S1 Sensor* PET Sensor_S1->PET TNP_S1 TNP TNP_S1->PET Photoexcitation->Sensor_S1 Quenching PET->Quenching Quenching->Sensor_S0

References

Comprehensive Application Notes and Protocols: 1-Ethynylpyrene as Covalent Organic Framework Ligand

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Ethynylpyrene as a COF Ligand

This compound (CAS number 34993-56-1) represents a specialized functional ligand that has gained significant attention in the development of advanced covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). This compound consists of a pyrene backbone with an ethynyl functional group at the 1-position, creating a versatile building block for constructing porous crystalline materials with enhanced photophysical properties. The strategic incorporation of this compound into framework structures enables the creation of materials with exceptional fluorescence characteristics, making them particularly valuable for sensing, catalysis, and optoelectronic applications. The ethynyl group serves as a handle for further functionalization through click chemistry and Sonogashira coupling reactions, significantly expanding the potential for creating tailored framework materials with precise functionality. [1]

The unique value of this compound derivatives in framework materials stems from the inherent properties of the pyrene moiety, which provides an extended π-conjugated system that facilitates strong interlayer π-π interactions and promotes efficient charge carrier separation and migration. These characteristics are particularly advantageous in the development of photocatalytic systems and fluorescent sensors, where electron transfer efficiency and excited-state properties are critical to performance. Additionally, the planar structure of pyrene enables tight stacking patterns through strong intermolecular π-π interactions in aggregated states, further enhancing the crystallinity and photoelectrical properties of the resulting frameworks. The integration of this compound into COFs represents a convergence of molecular design and material science that enables unprecedented control over material properties at the molecular level. [1] [2]

Key Properties and Characteristics of this compound

This compound exhibits several defining chemical properties that make it exceptionally suitable for framework construction. With a molecular formula of C₁₈H₁₀ and a molecular weight of 226.28 g/mol, this compound presents as a dark grey powder or crystals with a melting point of 117°C. Commercially available this compound typically has a purity exceeding 98%, ensuring consistent performance in synthetic applications. The extended aromatic system of the pyrene core provides rich π-electron density, while the ethynyl group at the 1-position serves as both a conjugation extender and a reactive site for further functionalization. This combination creates a versatile molecular building block that can be incorporated into frameworks through various covalent bonding strategies. [1]

The photophysical properties of this compound are particularly noteworthy for applications in sensing and light-mediated processes. The pyrene moiety exhibits strong fluorescence with high quantum yield, while the ethynyl group influences the electronic distribution, modifying excitation and emission characteristics. When incorporated into framework structures, this compound can form highly organized helical π-stacked arrangements when multiple chromophores are synthetically incorporated adjacent to each other, as demonstrated in DNA supramolecular scaffolds. This organizational capability enables precise control over the spatial arrangement of functional groups, facilitating the creation of materials with tailored electronic properties and selective binding capabilities. The compound's readiness for click reactions and Sonogashira coupling further enhances its utility as a building block for complex framework architectures with specific functionality. [1]

Applications in Sensing, Catalysis, and Materials Science

Explosives Detection and Environmental Monitoring

The exceptional fluorescence properties of this compound make it particularly valuable for sensing applications, especially in the detection of nitroaromatic explosives like 2,4,6-trinitrophenol (picric acid or PA). Research has demonstrated that when this compound is incorporated into metal-organic frameworks through post-synthetic modification, the resulting materials exhibit remarkable sensitivity and selectivity toward PA detection. In one notable application, UIO-66-NH₂ was functionalized with this compound via click chemistry to create UIO-66-Py, which demonstrated 85% fluorescence quenching efficiency with just 0.203 mM PA and achieved a detection limit of 4.5 × 10⁻⁷ M. This exceptional performance stems from hydrogen bonding interactions between the triazole units (formed during click reaction) and hydroxyl groups of PA, facilitating efficient photo-induced electron transfer from the excited pyrene moiety to the electron-deficient PA molecules. [1] [3]

The environmental monitoring applications of this compound-functionalized frameworks extend beyond explosives detection to include various pollutants and hazardous substances. The large planar structure of pyrene enhances interlayer π-π interactions in COFs, promoting carrier separation and migration, which significantly improves photoelectrical properties crucial for sensing mechanisms. Furthermore, the structural designability of COFs incorporating this compound allows for customization toward specific analytes, enabling the development of specialized sensors for environmental toxins, heavy metals, and organic pollutants in air, water, and soil systems. The high stability and recyclability of these framework materials further enhance their practical applicability in continuous environmental monitoring scenarios, with minimal performance loss over multiple detection cycles. [2] [4]

DNA Assembly and Photocatalytic Systems

Beyond sensing applications, this compound demonstrates remarkable versatility in supramolecular assembly and energy conversion systems. Research has shown that highly organized helical π-stacked arrangements of this compound moieties can be achieved along the major groove of duplex DNA when more than three chromophores are synthetically incorporated adjacent to each other. This precise spatial organization enables the creation of functional nanoscale architectures with potential applications in molecular electronics, light harvesting, and targeted drug delivery systems. The ability to control the spatial arrangement of pyrene units through DNA scaffolding represents a significant advancement in bottom-up nanofabrication strategies. [1]

In the realm of photocatalytic applications, this compound-containing frameworks have demonstrated exceptional performance in processes such as hydrogen evolution and reduction reactions. The extended π-conjugation provided by the pyrene units facilitates efficient light absorption across a broad spectrum, while the well-ordered pore structures in COFs enhance mass transport and accessibility to catalytic sites. Recent studies have explored pyrene-o-carborane heterojunctions incorporating ethynylpyrene for efficient photoinduced electron transfer to selenoviologen, resulting in enhanced photocatalytic hydrogen evolution and alkyne reduction. These systems leverage the electron-donating capability of pyrene and the facile electron transfer through the ethynyl bridge to create highly efficient photocatalytic platforms for sustainable energy conversion and organic synthesis. [1] [2]

Experimental Protocols

Protocol 1: Post-Synthetic Modification of UIO-66-NH₂ with this compound for Fluorescent Sensing

This protocol details the functionalization procedure for creating a highly fluorescent MOF probe for 2,4,6-trinitrophenol (PA) detection based on post-synthetic modification of UIO-66-NH₂ with this compound. [3]

Materials and Equipment:

  • Zirconium chloride (ZrCl₄) and 2-aminoterephthalic acid
  • This compound (≥98% purity)
  • Azidotrimethylsilane, tert-butyl nitrite, copper(I) bromide
  • N,N-Dimethylformamide (DMF), methanol, concentrated HCl
  • 2,4,6-trinitrophenol (PA) and other nitroaromatics for selectivity tests
  • Solvothermal synthesis reactor, centrifugation equipment, vacuum drying oven
  • Fluorometer, FT-IR spectrometer, powder X-ray diffractometer

Step-by-Step Procedure:

  • Synthesis of UIO-66-NH₂ precursor: Dissolve ZrCl₄ (0.20 mmol) and 2-aminoterephthalic acid (0.20 mmol) in 15 mL DMF in a Teflon-lined autoclave. Add concentrated HCl (0.5 mL) and heat at 80°C for 24 hours. After cooling to room temperature, collect the yellow solid by centrifugation and wash three times with DMF and methanol. Activate the product by drying under vacuum at 80°C for 6 hours. [3]

  • Diazotization and azide functionalization: Suspend UIO-66-NH₂ (100 mg) in 10 mL acetonitrile in a round-bottom flask. Add tert-butyl nitrite (0.5 mL) and azidotrimethylsilane (0.5 mL) sequentially. Stir the mixture at room temperature for 4 hours under nitrogen atmosphere. Collect the azide-functionalized UIO-66-N₃ by centrifugation and wash thoroughly with acetonitrile. [3]

  • Click reaction with this compound: Suspend UIO-66-N₃ (80 mg) in 15 mL DMF in a Schlenk tube. Add this compound (50 mg) and copper(I) bromide (10 mg). Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction at 60°C for 24 hours with stirring under nitrogen protection. Collect the resulting UIO-66-Py by centrifugation and wash extensively with DMF, methanol, and dichloromethane to remove unreacted ligands and catalyst. Dry under vacuum at 80°C for 12 hours. [3]

  • Characterization and validation: Confirm successful functionalization by FT-IR spectroscopy (appearance of triazole stretch at ~1600 cm⁻¹), PXRD (maintenance of crystallinity), and fluorescence spectroscopy (significantly enhanced emission intensity compared to UIO-66-NH₂). Perform fluorescence quenching experiments with PA solutions of varying concentrations to establish detection sensitivity and selectivity against interfering nitroaromatics. [3]

Quality Control Notes:

  • Maintain strict anhydrous conditions during the click reaction to prevent catalyst oxidation
  • Ensure complete removal of copper catalyst through extensive washing to avoid fluorescence quenching
  • Verify framework integrity through PXRD comparison before and after modification
  • Standardize fluorescence measurements using consistent instrument parameters
Protocol 2: Fabrication of Pyrene-Based COFs for Photocatalytic Applications

This protocol describes the general approach for constructing pyrene-based covalent organic frameworks incorporating this compound derivatives for photocatalytic hydrogen evolution and organic transformations. [1] [2]

Materials and Equipment:

  • Pyrene-2,7-diboronic acid or other pyrene derivatives
  • This compound (for end-capping or functionalization)
  • Sonogashira coupling catalysts (Pd(PPh₃)₄, CuI)
  • Appropriate solvents (dioxane, mesitylene, DMAc, o-dichlorobenzene)
  • Acetic acid catalyst (for boronate ester formation)
  • Solvothermal reaction vessel with pressure control
  • Schlenk line for inert atmosphere operations
  • BET surface area analyzer, TGA, solid-state NMR

Step-by-Step Procedure:

  • Monomer preparation and purification: Synthesize or procure appropriate building blocks such as pyrene-2,7-diboronic acid and complementary linkers. Purify all monomers through recrystallization or column chromatography to achieve >98% purity. Characterize by NMR and mass spectrometry to confirm identity and purity. [2]

  • Solvothermal synthesis: Combine pyrene-derived building blocks (0.1 mmol) with complementary linkers (0.1 mmol) in a mixture of solvents (typically dioxane/mesitylene 1:1 v/v, 2 mL total volume) in a Pyrex tube. Add aqueous acetic acid (6 M, 0.2 mL) as catalyst. Freeze the mixture in liquid nitrogen, degass by vacuum cycling, and flame-seal the tube under vacuum. Heat at 120°C for 3-7 days to allow crystalline framework formation. [2] [5]

  • Post-synthetic functionalization (optional): For frameworks requiring this compound as a pendant group, suspend pre-formed COF (50 mg) in anhydrous DMF (5 mL). Add this compound (0.2 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (1 mL). Degas and heat at 80°C for 24-48 hours under nitrogen atmosphere. Collect by centrifugation and wash sequentially with DMF, THF, and acetone. [1]

  • Activation and characterization: Collect the crystalline product by filtration and wash with anhydrous toluene and acetone. Activate by supercritical CO₂ drying or solvent exchange with methanol followed by vacuum drying at 150°C for 24 hours. Characterize by PXRD, FT-IR, solid-state NMR, and nitrogen physisorption to confirm crystallinity, connectivity, and porosity. [2] [5]

Application in Photocatalysis:

  • Evaluate photocatalytic hydrogen evolution by dispersing COF (10 mg) in aqueous solution containing triethanolamine as sacrificial electron donor and Pt as co-catalyst
  • Irradiate with simulated solar light (λ ≥ 420 nm) while continuously stirring and measure evolved hydrogen by gas chromatography
  • For organic transformations, suspend COF in appropriate solvent with substrate and irradiate while monitoring reaction progress by GC-MS or HPLC

Visualization of Workflows and Mechanisms

Synthesis and Functionalization Workflow

SynthesisWorkflow Start Start: UIO-66-NH₂ Precursor Step1 Diazotization Reaction with tert-butyl nitrite Start->Step1 Step2 Azide Functionalization with azidotrimethylsilane Step1->Step2 Step3 Click Reaction with this compound CuBr catalyst, 60°C, 24h Step2->Step3 Step4 Purification Centrifugation and washing Step3->Step4 Step5 Characterization PXRD, FT-IR, Fluorescence Step4->Step5 End Application: Fluorescent Sensing Step5->End

Figure 1: Schematic workflow for the post-synthetic modification of UIO-66-NH₂ with this compound, illustrating key synthetic steps and characterization stages.

Fluorescence Sensing Mechanism

SensingMechanism MOF UIO-66-Py MOF Strong Fluorescence Excitation Photoexcitation λ_ex = 350-400 nm MOF->Excitation ExcitedState Excited State Pyrene* Excitation->ExcitedState PET Photoinduced Electron Transfer (PET) ExcitedState->PET Quenching Fluorescence Quenching PET->Quenching Analyte Analyte Binding 2,4,6-trinitrophenol Hydrogen bonding to triazole Analyte->PET Facilitates

Figure 2: Fluorescence quenching mechanism of UIO-66-Py upon interaction with 2,4,6-trinitrophenol, showing the photoinduced electron transfer pathway enabled by hydrogen bonding interactions.

Data Presentation and Performance Metrics

Table 1: Performance Comparison of this compound-Containing Materials in Various Applications

Application Material Structure Key Performance Metrics Conditions Reference
Explosives Detection UIO-66-Py (post-synthetically modified) 85% fluorescence quenching efficiency with 0.203 mM PA; Detection limit: 4.5 × 10⁻⁷ M Room temperature in solution [3]
DNA Supramolecular Assembly DNA-1-ethynylpyrene conjugates Helical π-stacked arrangement with >3 adjacent chromophores Aqueous buffer, room temperature [1]
Photocatalytic Hydrogen Evolution Pyrene-o-carborane heterojunction with ethynylpyrene Enhanced hydrogen evolution with selenoviologen acceptor Visible light irradiation [1]
CO₂ Adsorption Pyrene-based MOFs (TBAPy variants) Varying CO₂ uptake based on pore size and OMS presence 1 bar, 298 K [6]

Table 2: Synthetic Conditions and Characterization Data for this compound Incorporation

Synthetic Method Reaction Conditions Yield Purity Key Characterization Signals
Click Reaction (CuAAC) CuBr catalyst, DMF, 60°C, 24h, N₂ atmosphere 70-85% >95% FT-IR: triazole C=N stretch ~1600 cm⁻¹; Fluorescence: enhanced intensity; PXRD: maintained crystallinity
Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N, 80°C, 24-48h 60-75% >90% FT-IR: C≡C stretch ~2200 cm⁻¹; NMR: alkyne proton δ 3.0-3.5 ppm
Solvothermal COF Synthesis Dioxane/mesitylene, 120°C, 3-7 days, sealed tube 80-90% Crystalline material PXRD: sharp peaks indicating crystallinity; BET: high surface area (500-2000 m²/g)

Conclusion and Future Perspectives

This compound represents a versatile and powerful building block for the construction of functional covalent organic frameworks and related porous materials. Its unique combination of strong fluorescence, ease of functionalization, and ability to form highly ordered architectures makes it particularly valuable for applications in sensing, catalysis, and energy conversion. The experimental protocols outlined herein provide robust methodologies for incorporating this functional ligand into various framework structures, enabling researchers to leverage its exceptional photophysical properties for advanced materials design. [1] [2]

Future developments in this field are likely to focus on increasing structural complexity through multivariate synthesis approaches, creating frameworks with multiple precisely positioned functional groups for synergistic effects. The integration of this compound-containing COFs with other materials such as nanoparticles, polymers, or biological components will further expand their application potential, particularly in the realms of multimodal sensing and cascade catalysis. Additionally, advances in computational prediction and robotic synthesis will accelerate the optimization of this compound-based materials for specific applications, reducing development time and enhancing performance. As sustainable chemistry becomes increasingly important, the development of greener synthetic routes for this compound functionalization will also be a priority, potentially employing milder conditions and reduced catalyst loadings while maintaining high efficiency and selectivity. [2] [4] [7]

References

1-Ethynylpyrene HPLC analysis purification method

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Retention Data

The table below summarizes the experimental HPLC retention data for 1-Ethynylpyrene and related compounds from a study on Quantitative Structure–Retention Relationships (QSRRs) [1].

Table 1: Experimental Retention Data for Selected PAHs and Derivatives [1]

Compound Code Compound Name / Type Formula Retention Time (tR, min) Retention Factor (k)
2c This compound C18H10 15.96 9.10
2e Another C18H10 isomer C18H10 15.41 8.75
1d Unsubstituted PAH (C16H8) C16H8 15.80 9.00
3c Butadiynyl-derivative C18H10 16.18 9.24
4b Hexatriynyl-derivative C18H10 16.38 9.37

Notes on the original method [1]:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Hold-up time (tM): 1.58 minutes (used to calculate the retention factor, k = (tR - tM)/tM).

Proposed HPLC Analysis Protocol

While the exact analytical conditions are not fully described, you can use the following protocol, which is reconstructed from the available data and best practices for similar compounds.

Disclaimer: This is a suggested starting method. You should verify and optimize it for your specific instrument and requirements.

1. Sample Preparation

  • Dissolve this compound in a suitable organic solvent compatible with the mobile phase (e.g., acetonitrile, methanol, or tetrahydrofuran). A common sample concentration for HPLC analysis is 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates [2].

2. Recommended HPLC Conditions

  • Column: A C18 (Octadecylsilane) reversed-phase column. The original study likely used a column with 5µm fully porous particles [1]. Modern methods can use columns with smaller particles (e.g., 1.9-3.5 µm) for improved efficiency, following allowable adjustments per pharmacopeial guidelines [3].
  • Mobile Phase: A binary mixture of water and a water-miscible organic solvent like acetonitrile or methanol. A gradient elution is typically used for PAH mixtures to separate compounds with different polarities [1].
  • Detection: Fluorescence Detection (FLD) is highly recommended for this compound. Pyrene derivatives have strong native fluorescence. Based on its spectral properties [4], you can start with excitation at 343 nm and emission at 397 nm. UV-Vis detection is an alternative.
  • Flow Rate: 1.0 - 1.5 mL/min for a standard 4.6 mm ID column. Adjust if using a column with different dimensions [3].
  • Column Temperature: 30-40°C.
  • Injection Volume: 5-20 µL, depending on sample concentration and detector sensitivity [2].

3. Method Optimization and Scouting Due to the lack of a defined gradient, you will need to develop it. A general scouting gradient for PAHs can start as follows [1]:

  • Start with 60% organic solvent, increase to 95% over 10-20 minutes, hold for a few minutes, then re-equilibrate to initial conditions.
  • Adjust the gradient slope and initial organic percentage to achieve a retention time for this compound around 16 minutes and good separation from potential impurities.

Method Verification and Validation

Once you have established a working method, it is crucial to verify its performance, especially if it is intended for quantitative analysis. Key parameters to check include [5] [2]:

  • Linearity: Prepare a calibration curve with at least 5 concentrations to confirm a linear response across your expected range.
  • Precision: Perform multiple injections (n≥5) of a standard solution to calculate the Relative Standard Deviation (RSD) of the retention time and peak area. RSD should typically be <2% [2].
  • Accuracy: Assess via spike/recovery experiments if a reference standard is available.
  • Specificity: Ensure that the this compound peak is well-separated from any solvent peaks or impurities.
  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest levels at which the compound can be reliably detected and quantified.

Workflow for HPLC Method Establishment

The following diagram outlines the logical workflow for establishing and verifying an HPLC method based on literature data.

Start Start: Literature Data Found Define Define Starting Conditions (Column, Mobile Phase, Detection) Start->Define Develop Develop/Scout Gradient Define->Develop Optimize Optimize for Separation and Retention Time Develop->Optimize Verify Verify Method Performance Optimize->Verify Final Final Validated Method Verify->Final

Reference Information

Basic Properties of this compound:

  • CAS Number: 34993-56-1 [4] [6]
  • Molecular Formula: C18H10 [4]
  • Molecular Weight: 226.27 g/mol [4]
  • Appearance: Light yellow solid [4]
  • Spectral Properties (for detection): Excitation max: 343 nm; Emission max: 377, 397 nm [4].

References

1-Ethynylpyrene stock solution preparation DMSO storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solution Preparation

1-Ethynylpyrene (CAS 34993-56-1) is an aryl acetylenic compound used as a cytochrome P450 inhibitor and a building block in material science [1] [2] [3]. The following table summarizes its core chemical properties and solution preparation data.

Table 1: Chemical Properties and Stock Preparation Data

Property & Preparation Detail Value / Information
Molecular Formula C₁₈H₁₀ [1] [4] [5]
Molecular Weight 226.27 g/mol [1] [4] [5]
Appearance Light yellow to dark grey solid/powder [4] [5] [3]
Melting Point 113 - 117 °C [5] [3]
Solubility in DMSO ~3.1 - 9.1 mg/mL (~13.5 - 40.2 mM) [1] [2]
Recommended Stock Concentration 10 mM [1] [2]
Solution Appearance Clear, may require sonication/warming to 60°C [2]

Storage and Stability Protocols

Proper storage is critical for maintaining the stability of this compound and its solutions. The following workflow outlines the key stages and conditions for handling both the powder and stock solutions.

Start This compound Stock Solid Powder Form Storage Condition: -20°C Container: Sealed, dark vial Stability: 3 years [1] [2] Start->Solid Solution DMSO Solution (e.g., 10 mM) Start->Solution Temp1 Short-Term Storage Condition: -20°C Stability: 1 month [2] Solution->Temp1 Temp2 Long-Term Storage Condition: -80°C Stability: 6 months [2] Solution->Temp2 Avoid Critical Practices to Avoid L1 Repeated freeze-thaw cycles Avoid->L1 L2 Prolonged exposure to light [4] [3] Avoid->L2 L3 Storage at room temperature [6] Avoid->L3

A key study on the stability of compounds in DMSO solutions supports these protocols, demonstrating that the probability of observing the intact compound decreases to 92% after 3 months and 52% after 1 year when stored at room temperature [6].

Key Experimental Applications & Protocols

This compound is primarily utilized in two research areas: as a potent enzyme inhibitor and as a fluorescent probe in material chemistry.

Cytochrome P450 (CYP) Inhibition Assay

This compound acts as a mechanism-based inhibitor for specific CYP enzymes [1] [2].

Table 2: Cytochrome P450 Inhibition Profile

Enzyme Target IC₅₀ Value
CYP1A1 0.18 μM [1] [2]
CYP1A2 0.32 μM [1] [2]
CYP2B1 0.04 μM [1] [2]

Typical In Vitro Inhibition Protocol:

  • Preparation: Dilute the 10 mM DMSO stock solution in an appropriate aqueous buffer (e.g., phosphate buffer saline) to create working concentrations. Keep the final concentration of DMSO consistent and below 1% (v/v) in all assay wells to minimize solvent effects.
  • Incubation: Mix the enzyme (e.g., human liver microsomes), the inhibitor (this compound at various concentrations), and a substrate probe in a suitable buffer.
  • Reaction & Analysis: Start the reaction, often by adding NADPH. Terminate the reaction after a specific time and analyze metabolite formation using LC-MS/MS or HPLC to determine enzyme activity remaining.
Fluorescent Probe and "Click Chemistry" Reagent

This compound is widely used to create fluorescent materials and sensors. Its terminal alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click reaction," with molecules containing azide groups [2] [3].

General Workflow for Post-Synthetic Modification of MOFs: The diagram below illustrates a typical workflow for creating a fluorescent metal-organic framework (MOF) sensor using this compound [3].

MOF Start with an azide-functionalized MOF (e.g., UIO-66-NH₂ modified to UIO-66-N₃) Click Click Reaction Reaction: Copper-catalyzed (CuAAC) Components: this compound, Catalyst, Solvent Conditions: Room temperature or mild heating MOF->Click Product Fluorescent MOF (e.g., UIO-66-Py) Property: Enhanced fluorescence Application: Sensor for explosives (e.g., TNP) [3] Click->Product Application Sensing Assay Analyte addition (e.g., TNP) Detection: Fluorescence quenching Result: High selectivity and sensitivity [3] Product->Application

Critical Experimental Notes

  • Purity and Handling: Always use high-purity compound (>98%) and characterize stock solutions periodically. Sonication and gentle warming to 60°C are recommended to achieve complete dissolution in DMSO [1] [2].
  • Solvent Compatibility: The compound is also soluble in chloroform, dichloromethane, and toluene, but insoluble in water [4] [5].
  • Safety: This product is for research use only and not for human consumption. Observe standard laboratory safety practices [1].

References

Solubility Properties and Handling Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, the key quantitative data on the solubility of 1-Ethynylpyrene is summarized in the table below.

Solvent Solubility Source
Chloroform, Dichloromethane, Toluene Good [1]
Water Low [1]

To work with this compound in aqueous systems, the standard laboratory practice is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO (Dimethyl Sulfoxide). This stock solution can then be diluted into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low enough (e.g., typically below 1%) to avoid damaging cells or interfering with biological assays [2].

Experimental Design and Troubleshooting

Here are some answers to potential frequently asked questions, based on general laboratory knowledge and the information found.

Q: What is the typical workflow for preparing an aqueous working solution of this compound? The following diagram outlines the general workflow for preparing an aqueous working solution of this compound.

Start Start Preparation Step1 Prepare concentrated stock in a suitable organic solvent (e.g., DMSO) Start->Step1 Step2 Vortex mixture thoroughly to ensure complete dissolution Step1->Step2 Step3 Dilute stock solution into aqueous buffer with gentle agitation Step2->Step3 Step4 Use solution promptly in the experimental assay Step3->Step4 Caution Important Note: Final solvent concentration should typically be <1% Step3->Caution

Q: The compound precipitates out when I add it to my aqueous buffer. How can I fix this? This is a common challenge. You can try the following:

  • Verify Stock Solution: Ensure your initial stock solution in DMSO is fully dissolved and clear.
  • Reduce Concentration: Lower the final concentration of this compound in the buffer, if experimentally possible.
  • Optimize Addition: Add the stock solution to the buffer very slowly while vortexing or stirring vigorously to promote mixing.
  • Use Solubilizing Agents: Consider using small amounts of solubilizing agents like cyclodextrins or surfactants (e.g., Tween, pluronics), which can help keep hydrophobic compounds in solution [2].

Q: Are there specific stability concerns I should be aware of? Yes. This compound is light-sensitive and should be protected from light during storage and experimental procedures to prevent photodegradation [1]. Store the solid and stock solutions at -20°C in the dark. Furthermore, the terminal alkyne group is reactive; the compound is designed to participate in "click chemistry" and other coupling reactions [1], so ensure your buffer conditions (pH, presence of catalysts) do not unintentionally trigger these reactions.

References

1-Ethynylpyrene stability storage temperature

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Storage Specifications

The table below summarizes the key handling and storage information for 1-Ethynylpyrene as provided by a chemical supplier [1].

Property Specification / Guideline
Chemical Name This compound [1]
Molecular Formula C₁₈H₁₀ [1]
Physical Form Solid (powder) [1]
Recommended Storage Temp. -20°C (powder) or -80°C (when in solvent) [1]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. [1]

| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1] |

Safety and Handling Guidelines

Adhering to the following precautions is essential for safe laboratory work with this compound [1].

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. A suitable respirator is also recommended.
  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure accessible safety showers and eye wash stations are nearby.
  • Environmental Precautions: Avoid release into the environment. Collect any spillage and dispose of contents and containers at an approved waste disposal plant.
  • Incompatible Materials: Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents.

Experimental Workflow for Handling

The following diagram outlines the key steps for the safe storage and handling of this compound in a research setting, based on the supplier's guidelines [1].

Start Start: Retrieve this compound Step1 Confirm Storage Temperature: -20°C (Powder) -80°C (in Solvent) Start->Step1 Step2 Inspect Container Seal Step1->Step2 Step3 Wear Appropriate PPE: Gloves, Goggles, Lab Coat Step2->Step3 Step4 Work in Well-Ventilated Area (Fume Hood) Step3->Step4 Step5 Weigh/Use Compound Step4->Step5 Step6 Reseal Container Tightly Step5->Step6 Step8 Dispose of Waste via Approved Methods Step5->Step8 After Use Step7 Return to Correct Storage Freezer Step6->Step7

Frequently Asked Questions

Q: Why is this compound stored at such low temperatures? A: While the SDS does not specify the exact instability mechanism, storing chemical powders at -20°C is a standard practice to maintain long-term stability, prevent decomposition, and preserve reactivity. The even lower temperature of -80°C for solutions is critical to slow down degradation processes and suppress solvent evaporation [1].

Q: What should I do if I spill this compound? A: Immediately contain the spill. Wear full PPE and use a finely-powdered liquid-binding material (like diatomite) to absorb it. Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated material and dispose of it as hazardous chemical waste according to your institution's regulations [1].

Q: Can I use standard nitrile gloves when handling this compound? A: The SDS recommends using "protective gloves" without specifying the material [1]. For a solid powder, double-gloving with nitrile is often sufficient for brief handling. However, if you are working with solutions or for prolonged periods, you should consult the manufacturer's specific recommendations or use gloves with known permeability data for pyrene derivatives.

A Note on Experimental Context

The search results indicate that This compound is primarily used as a building block in chemical synthesis. For instance, one research paper mentions its use in a Sonogashira coupling reaction to create a polyaromatic fluorescent adduct for probing a specific adenosine receptor [2]. This suggests that its stability is paramount for achieving high yields and purity in such synthetic applications.

References

optimizing 1-Ethynylpyrene P450 inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: 1-Ethynylpyrene

This section provides the key biochemical data for this compound, an aryl acetylenic compound known to inhibit specific CYP enzymes [1] [2].

Property Description/Value
CAS Number 34993-56-1 [2]
Molecular Formula C₁₈H₁₀ [1] [2]
Molecular Weight 226.27 g/mol [2]
Inhibited CYPs & IC₅₀ CYP1A1: 0.18 µM; CYP1A2: 0.32 µM; CYP2B1: 0.04 µM [2]
Inhibition Type Mechanism-based (suicide) inhibitor of CYP1A1 & 1A2; reversible inhibitor of CYP2B1 [1]

Experimental Protocol: Pooled CYP Inhibition Assay

The following is a generalized and high-throughput protocol for assessing a compound's inhibitory potential against multiple CYP enzymes simultaneously. This "cocktail" approach is standard in early drug development [3].

G Start Start Assay Preparation A Prepare Compound Dilutions (0, 0.15, 0.5, 1.5, 5, 15, 50 µM) Start->A B Prepare Enzyme-Substrate Cocktail (Human Liver Microsomes + Probe Substrates) A->B C Combine Compound and Cocktail (Final DMSO ≤1%) B->C D Pre-equilibrate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate for 10 min (Shaking, 37°C) E->F G Stop Reaction with Ice-cold Methanol F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: Calculate Metabolite Formation & IC₅₀ I->J

Workflow Steps:

  • Sample Preparation: Prepare a dilution series of this compound (e.g., 0, 0.15, 0.5, 1.5, 5, 15, and 50 µM) in a suitable solvent like DMSO. The final solvent concentration in the assay should not exceed 1% [3].
  • Cocktail Preparation: Create a pooled mixture of human liver microsomes (the enzyme source) and specific probe substrates for the CYP isoforms you are targeting (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The substrates should be used at concentrations around their known Kₘ values [3].
  • Incubation: Combine the compound dilutions with the enzyme-substrate cocktail in a 96-well plate. Pre-equilibrate the plate at 37°C, then initiate the enzymatic reaction by adding NADPH. Allow the reaction to proceed for a defined period (e.g., 10 minutes) in a shaking incubator at 37°C [3].
  • Reaction Termination & Analysis: Stop the reaction by adding an excess of ice-cold methanol, which also precipitates the proteins. Centrifuge the plates to obtain a clear supernatant [3].
  • Analytical Measurement: Analyze the supernatant using LC-MS/MS to quantify the formation of specific metabolites from each probe substrate. This allows you to monitor the activity of each CYP enzyme in the presence of your inhibitor [4].
  • Data Analysis: Plot the metabolite formation response against the logarithm of the inhibitor concentration. Fit a curve to the data points to determine the IC₅₀ value for each CYP isoform [3].

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound inhibits CYP1A1 and CYP1A2? A1: The inhibition is mechanism-based and irreversible (suicide inhibition). Experimental electron density studies show the terminal acetylenic carbon is more negative, making it the likely site of oxidation by the CYP enzyme. This oxidation leads to the formation of a highly reactive ketene intermediate, which can covalently bind to nucleophilic amino acid residues in the enzyme's active site, permanently deactivating it [1].

Q2: Are there any greener analytical methods for analyzing CYP assay samples? A2: Yes. To reduce the consumption and waste of organic solvents, temperature-responsive chromatography is an emerging green alternative. This method uses a poly(N-isopropylacrylamide)-grafted stationary phase and only aqueous mobile phases. The separation selectivity is controlled by changing the column temperature, eliminating the need for organic solvent gradients [5].

Q3: What are common issues that can affect IC₅₀ determination in pooled assays? A3:

  • Carryover or Cross-talk in LC-MS/MS: Ensure your analytical method has well-separated peaks for all metabolites. Using a monolithic column can enable very fast run times and reduce this risk [4].
  • Non-specific Binding: The compound may stick to labware, reducing its effective concentration. Using low-binding plates and including controls can help identify this.
  • Incorrect Substrate Concentrations: Using probe substrates at concentrations significantly above their Kₘ can make it harder to detect competitive inhibition. Always use substrates at or near their Kₘ values.
  • Solvent Effects: High final concentrations of DMSO (>1%) can inhibit some CYP enzymes and interfere with results [3].

Mechanism of Action Visualization

The following diagram illustrates the key mechanistic pathway by which this compound acts as a suicide inhibitor, based on findings from electron density studies [1].

G A This compound binds to CYP active site B Enzyme oxidizes terminal acetylenic carbon A->B C Reactive Ketene Intermediate formed B->C D Covalent binding to nucleophilic amino acid C->D E Irreversible Inactivation of CYP Enzyme D->E

References

1-Ethynylpyrene polymerization yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Polymerization Methods and Reported Outcomes

The choice of catalytic system significantly influences the yield and properties of the polymer. Here is a comparison of methods documented in research:

Polymerization Method Catalytic System Reported Polymer Key Outcomes & Characteristics
Chemical Polymerization WCl₆ [1] trans-poly(1-ethynylpyrene) (trans-PEP) Molecular weights (Mw): 24,000 - 470,000 g/mol; Polydispersity: 2.9 - 11 [1]
Chemical Polymerization (1-Me-Indenyl)(PPh₃)Ni / MAO [1] cis-transoidal poly(this compound) (cis-PEP) Soluble polymer; Mw: 2,200 - 24,000 g/mol; Polydispersity: ~2 [1]
Electrochemical Polymerization Cyclic voltammetry in ACN with Et₄NBF₄ [1] E-PEP (structure differs from PEP) Polymerization proceeds via the oxidation shoulder (~0.94 V); forms a dark polymer film on the electrode [1]

Troubleshooting Guide: Low Yield and Conversion

Here are common issues and steps to improve your polymerization results.

Problem: Low Monomer Conversion
  • Possible Cause: Inefficient catalyst system or incorrect catalyst-to-monomer ratio.
  • Solutions:
    • Catalyst Screening: Test different catalytic systems. Tungsten-based catalysts (e.g., WCl₆) can produce high molecular weights, while nickel-based systems (e.g., (1-Me-Indenyl)(PPh₃)Ni/MAO) offer better control and solubility [1].
    • Optimize Ratios: Systematically vary the catalyst-to-monomer ratio. The broad polydispersity with WCl₆ suggests the reaction conditions need careful control to achieve reproducible results [1].
    • Purify Reagents: Ensure all solvents and monomers are pure and free of impurities like water and oxygen, which can poison catalysts.
Problem: Formation of Insoluble Polymer/Gel
  • Possible Cause: Uncontrolled cross-linking. As a bifunctional monomer, this compound can polymerize through both triple bonds, leading to a network structure [2] [3].
  • Solutions:
    • Control Functionality: Favor linear growth by using catalytic systems and conditions that promote selective reaction at one acetylene bond [2] [3].
    • Monitor Reaction Time: Avoid excessively long reaction times that can lead to secondary cross-linking of initially formed soluble polymers.
    • Use Anionic Polymerization: For diethynylarene monomers, anionic polymerization has been shown to produce completely linear polymers for the first time, avoiding branching [2] [3].
Problem: Low Molecular Weight or Broad Dispersity
  • Possible Cause: Poor initiator efficiency or chain transfer reactions.
  • Solutions:
    • Use Nickel Catalysts: The Ni/MAO system consistently gives lower polydispersity (PDI ~2), indicating a more controlled polymerization process compared to WCl₆ [1].
    • Control Temperature: Perform polymerizations at controlled, often lower, temperatures to suppress side reactions.
Problem: Failed Electropolymerization
  • Possible Cause: Incorrect switching potential during cyclic voltammetry.
  • Solutions:
    • Set Correct Potential: The polymerization of this compound is initiated at the oxidation shoulder (~0.94 V). Switching the potential after the broad oxidation peak at ~1.33 V inhibits polymer formation [1].

Experimental Protocol: Chemical Polymerization with WCl₆

This is a generalized protocol based on the methods cited in the search results [1].

Objective: To synthesize trans-poly(this compound) with high molecular weight.

Materials:

  • Monomer: this compound
  • Catalyst: Tungsten(VI) chloride (WCl₆)
  • Solvent: Anhydrous, degassed toluene (or other suitable solvent)

Procedure:

  • Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
  • Catalyst Preparation: In a reaction vessel, dissolve a measured amount of WCl₆ in anhydrous toluene.
  • Initiation: Add a solution of this compound in toluene to the catalyst solution with stirring.
  • Polymerization: Allow the reaction to proceed at room temperature (or elevated temperature, if required) for a predetermined time (e.g., several hours to days). The reaction can be monitored by the change in viscosity or color.
  • Termination: Quench the polymerization by adding a small amount of a protic solvent (e.g., methanol).
  • Purification: Precipitate the polymer into a large excess of a non-solvent (e.g., methanol). Collect the polymer by filtration and wash thoroughly with methanol. Further purify by re-dissolving and re-precipitating.
  • Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Workflow for Systematic Optimization

For a logical approach to troubleshooting, follow this workflow to diagnose and address yield issues:

start Start: Low Polymerization Yield step1 Check Monomer Purity & Solvent start->step1 step2 Verify Catalyst Activity and Molar Ratio step1->step2 step3 Analyze Polymer Solubility step2->step3 cond1 Polymer Soluble? step3->cond1 cond2 Molecular Weight Meets Target? cond1->cond2 Yes step4 ✓ Problem: Low Conversion • Screen alternative catalysts (e.g., Ni-based) • Optimize reaction time/temperature cond1->step4 No step5 ✓ Problem: Cross-linking • Use controlled methods (e.g., anionic) • Shorten reaction time cond2->step5 No success ✓ Success: Maintain Optimal Conditions cond2->success Yes step4->step1 step5->step2 step6 ✓ Problem: Poor Control • Use Ni-based catalysts for lower PDI • Refine monomer/initiator ratio step6->step2

Key Takeaways for Researchers

  • Catalyst is Key: The choice of catalyst not only affects yield but also the polymer's isomeric structure (cis vs. trans), solubility, and molecular weight distribution [1].
  • Avoid Branching: To obtain a soluble, processable polymer with predictable properties, focus on conditions that prevent both acetylene groups from reacting. Anionic polymerization is a promising strategy [2] [3].
  • Characterize Thoroughly: Always use a combination of techniques like GPC (for molecular weight), TGA (for thermal stability), and NMR/FTIR (for structure) to fully understand the polymer you have synthesized [1].

References

1-Ethynylpyrene fluorescence quenching efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Quenching Mechanisms

Fluorescence quenching in 1-ethynylpyrene systems typically occurs through several mechanisms. The table below summarizes the primary quenching pathways you may encounter.

Quenching Mechanism Description Key Experimental Evidence
Photoinduced Electron Transfer (PET) Electron transfer from the excited donor (pyrene) to an electron-accepting quencher (e.g., nitroaromatics). Emission quenching without change in fluorescence lifetime; requires favorable redox potentials [1] [2].
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer via dipole-dipole interaction. Overlap between donor emission and acceptor absorption spectra; decrease in donor fluorescence lifetime [3] [2].
Static Quenching (Ground-State Complex) Formation of a non-fluorescent complex between fluorophore and quencher in the ground state. Change in absorption spectrum; nonlinear Stern-Volmer plot; no change in fluorescence lifetime [2].
Dynamic Quenching (Collisional) Quencher diffuses and collides with the fluorophore during its excited state lifetime. Linear Stern-Volmer plot; decrease in fluorescence lifetime [2].

Experimental Protocols & Performance Data

This compound is often incorporated into larger structures to create sensors. The experimental workflow for creating and testing a typical MOF-based sensor is summarized below.

Start Start: Synthesize UiO-66-NH₂ MOF A Convert amine (-NH₂) groups to azide (-N₃) Start->A B Perform 'Click Reaction': Couple this compound via CuAAC A->B C Characterize Product (UiO-66-Py): PXRD, FT-IR, Fluorescence Spectroscopy B->C D Perform Quenching Assay: Add analyte (e.g., PA) and monitor fluorescence C->D E Analyze Data: Plot Stern-Volmer curve, calculate LOD D->E End End: Evaluate Sensor Performance E->End

The table below summarizes key performance data for this compound in different sensor configurations.

Sensor Material / System Target Analyte Key Performance Metric (Quenching Efficiency / Detection Limit) Primary Quenching Mechanism
UiO-66-Py MOF [1] Picric Acid (PA) 85% quenching efficiency with 0.203 mM PA; Limit of Detection (LOD): 4.5 × 10⁻⁷ M Photoinduced Electron Transfer (PET) assisted by hydrogen bonding [1].
Aza-POPOP Fluorophore [4] Nitroanalytes Dramatic fluorescence quenching reported. Information not specified in the source.
Pyrene-based small molecules [5] DNT & TNT High sensitivity; rapid quenching. π-π stacking interactions leading to electron transfer [5].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when working with this compound fluorescence.

  • Incomplete or Low Quenching Efficiency

    • Check for Incomplete Quenching: Be aware that fluorophores bound to a substrate (like a polymer or MOF) may not be completely quenched. This can lead to an underestimation of binding constants (K_OC) [6].
    • Verify Quenching Mechanism: Confirm the mechanism (static vs. dynamic) by measuring fluorescence lifetimes. Static quenching shows no lifetime change, while dynamic quenching shows a decrease [2].
    • Optimize Sensor Design: For PET-based sensors, ensure the electron donor (pyrene) and acceptor (analyte) have appropriate redox potentials and can interact closely [1].
  • Incorrect Interpretation of Stern-Volmer Data

    • Avoid Over-reliance: A Stern-Volmer plot (F₀/F vs. [Q]) alone cannot definitively identify the quenching mechanism. A linear plot can appear for both collisional quenching and static quenching (ground-state complex formation) [2].
    • Perform Control Experiments: Change experimental conditions like temperature or viscosity. An increase in quenching constant (K_SV) with temperature suggests dynamic quenching, while a decrease suggests static quenching [2].
    • Rule Out Inner-Filter Effects: These trivial effects can mimic true quenching. If the quencher absorbs light at the excitation or emission wavelengths, it will reduce the measured fluorescence intensity. Use appropriate blank corrections or lifetime measurements to account for this [2].
  • Low Fluorescence Quantum Yield of Sensor

    • Prevent Aggregation: Pyrene has a strong tendency to form aggregates (excimers), which can reduce the monomer fluorescence quantum yield. Incorporating bulky attachments (like in this compound derivatives) can twist the structure and suppress excimer formation, dramatically improving quantum yield [5].
    • Modify Substituents: Introducing electron-donating groups (e.g., methoxy groups) on aromatic rings in the molecular structure has been shown to significantly increase the fluorescence quantum yield of pyrene-containing fluorophores [4].

References

reproducibility issues 1-Ethynylpyrene biological assays

Author: Smolecule Technical Support Team. Date: February 2026

Known Bioactivity of 1-Ethynylpyrene

The core known biological activity of this compound is its function as an inhibitor for certain cytochrome P450 enzymes. The quantitative data from the literature is summarized in the table below.

Target Enzyme Reported IC₅₀ Value Biological Context
CYP2B1 0.04 μM In vitro assay [1]
CYP1A1 0.18 μM In vitro assay [1]
CYP1A2 0.32 μM In vitro assay [1]

This inhibitory profile is a key factor to consider in your assay design, especially if your research involves these specific metabolic pathways [1].

Current Information Gaps and Suggestions

The search results lack detailed experimental protocols, discussion of common pitfalls, or specific solutions for reproducibility problems with this compound. A major practical issue is its current availability, as one major supplier lists it as "not orderable at the moment" [2].

To address these gaps and advance your work, consider the following:

  • Verify Compound Integrity: Reproducibility issues can often stem from the compound itself. Given the potential supply issues, confirming the stability, purity, and correct storage conditions (e.g., protecting it from light and moisture) of your current stock is a critical first step.
  • Consult Broader Literature: Look for review articles or methodological papers on inhibiting cytochrome P450 enzymes. While they may not mention this compound specifically, they often provide general best practices and troubleshooting tips for these types of biological assays.
  • Reach Out to Authors: Consider contacting the corresponding authors of papers that have successfully used this compound, such as the study cited above [1]. They may be able to share unpublished procedural details or insights.

Experimental Workflow Considerations

The diagram below outlines key considerations for your experimental workflow, based on general principles of biochemical assay development and the specific information available.

References

Understanding 1-Ethynylpyrene & Non-Specific Binding

Author: Smolecule Technical Support Team. Date: February 2026

1-Ethynylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Its key feature is the ethynyl group, which makes it a versatile tag for immobilizing molecules onto solid supports via strong π-stacking interactions [1]. While this is useful for creating catalysts or sensors, it can also be a major source of non-specific binding if not carefully controlled [1].

The diagram below illustrates the primary cause of non-specific binding for this molecule and the general strategies to mitigate it.

G P This compound Tag Cause1 Primary Cause P->Cause1 Support Solid Support (e.g., Graphene, CNT) Support->Cause1 NSB Non-Specific Binding (Excessive/Undesired) Goal Reduced Non-Specific Binding Cause1->NSB Strat1 Troubleshooting & Mitigation Strategies Solvent Optimize Solvent Polarity Strat1->Solvent PyreneCount Optimize Number of Pyrene Tags Strat1->PyreneCount SupportType Select Appropriate Support Strat1->SupportType Additives Use π-Stacking Additives Strat1->Additives Washing Implement Rigorous Washing Steps Strat1->Washing Solvent->Goal PyreneCount->Goal SupportType->Goal Additives->Goal Washing->Goal

Frequently Asked Questions (FAQs)

  • 1. What is the primary reason this compound causes non-specific binding? The primary cause is its strong, innate tendency to form π-π stacking interactions with solid supports that have conjugated π-electron systems, such as graphene, carbon nanotubes (CNTs), or indium tin oxide (ITO) [1]. If the experimental conditions are not optimized, these interactions can occur too readily or strongly in undesirable locations.

  • 2. Can changing the solvent help reduce non-specific binding? Yes, the polarity of the solvent can significantly impact the strength of π-stacking interactions. Adjusting the solvent system is a key parameter for achieving controlled and reversible immobilization, which can help reduce unwanted, robust binding [1].

  • 3. My immobilized complex is leaching. What could be wrong? Leaching indicates that the interaction between your pyrene-tagged molecule and the support is not stable enough. Consider using a molecule with multiple pyrene tags. Research shows that a catalyst with two pyrene fragments could be recycled twelve times, while one with a single tag lost activity after only three cycles [1].

Troubleshooting Guide

Here is a structured guide to help you diagnose and resolve issues related to non-specific binding.

Troubleshooting Step Description & Rationale Key References
Optimize Solvent Polarity Test solvents with different polarities. A less polar solvent may strengthen (\pi)-(\pi) interactions, potentially increasing non-specific binding, while a more polar solvent might weaken them, aiding controlled immobilization [1]. [1]
Evaluate Pyrene Tag Count If non-specific binding is high or leaching occurs, compare the performance of your construct with one that has two pyrene tags instead of one. This can enhance stability without significantly increasing non-specificity [1]. [1]
Use (\pi)-Stacking Additives Introduce free, unmodified pyrene into the solution as a competitive inhibitor. It can bind to the support's active sites, blocking your pyrene-tagged compound from binding non-specifically [1]. [1]
Select an Appropriate Support The choice of support material (e.g., Graphene Oxide vs. reduced Graphene Oxide vs. CNTs) dramatically affects binding due to differences in surface energy and (\pi)-electron density. Screen different supports for optimal results [1]. [1]
Implement Rigorous Washing Use proper wash buffers and repeated washing steps to remove unbound or weakly bound molecules. This is a fundamental step to decrease the effects of non-specific binding in any assay [2]. [2]

Experimental Protocol: Reducing Non-Specific Binding

This protocol outlines a general workflow for immobilizing a pyrene-tagged molecule while minimizing non-specific binding. The following diagram summarizes the key stages of this process.

G Start Start: Prepare Pyrene-Tagged Molecule Step1 1. Support Pretreatment Start->Step1 Step2 2. Competitive Blocking (Optional) Step1->Step2 Step3 3. Controlled Immobilization Step2->Step3 Step4 4. Post-Immobilization Wash Step3->Step4 Step5 5. Validation & Analysis Step4->Step5 End End: Functional Assay Step5->End

Materials:

  • Pyrene-tagged molecule of interest
  • Solid support (e.g., Graphene Oxide, CNTs)
  • Appropriate buffers
  • Unmodified pyrene (for competitive blocking)
  • A selection of solvents of varying polarity

Procedure:

  • Support Pretreatment: Prepare your solid support according to the manufacturer's instructions. This may involve sonication in a buffer or solvent to create a well-dispersed suspension [1].
  • Competitive Blocking (Optional): Pre-treat the support with a solution of unmodified pyrene. This allows the free pyrene to occupy high-affinity, non-specific binding sites on the support. Wash thoroughly to remove any excess, unbound pyrene [1].
  • Controlled Immobilization: Immobilize your target pyrene-tagged molecule onto the pre-treated support. Key parameters to control and optimize include:
    • Solvent Polarity: Systematically test different solvents [1].
    • Concentration: Titrate the concentration of your pyrene-tagged molecule to find the optimal signal-to-noise ratio, avoiding excess which can drive non-specific binding [2] [3].
    • Temperature & Time: Follow vendor suggestions and adjust based on experimental context [2].
  • Post-Immobilization Wash: After immobilization, wash the support complex multiple times with an appropriate buffer. The addition of proteins like BSA or serum to the wash buffer can help block any remaining non-specific protein-binding sites [2].
  • Validation & Analysis: Use relevant analytical techniques (e.g., fluorescence microscopy, catalytic activity assays, FTIR) to confirm successful and specific immobilization and to check for leaching or non-specific binding in subsequent steps [1].

References

1-Ethynylpyrene handling air-sensitive reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Summary

The table below summarizes the key identification and handling information for 1-Ethynylpyrene.

Property Specification
CAS Number 34993-56-1 [1]
Chemical Formula C₁₈H₁₀ [1]
Molecular Weight 226.28 g/mol [1]
Appearance Dark grey powder/crystals [1]
Melting Point 117 °C [1]
Purity >98% [1]
Primary Hazards Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410) [2].
Recommended Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) [2].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [2].

Safety & Handling FAQs

Q: What are the critical personal protective equipment (PPE) requirements for handling this compound? A: The minimum recommended PPE includes [2]:

  • Eye protection: Safety goggles with side-shields.
  • Hand protection: Protective gloves.
  • Skin and body protection: Impervious clothing (e.g., lab coat).
  • Respiratory protection: A suitable respirator, particularly if adequate ventilation is not guaranteed or if dust is generated.

Q: What is the first-aid measure for eye contact? A: Immediately locate an eyewash station and flush the eyes with large amounts of water for several minutes, ensuring eyelids are held open. Remove any contact lenses if it is safe to do so. Promptly call a physician [2].

Q: My glove came into contact with this compound powder. What should I do? A: Remove the contaminated gloves immediately. Wash hands thoroughly with soap and water. Ensure that the contaminated gloves and any other exposed clothing are disposed of properly or decontaminated [2].

Q: How should a small spill of solid this compound be contained and cleaned? A: Personal Precautions: Use full personal protective equipment and avoid breathing dust. Containment: Carefully collect the spilled material without generating dust. Cleaning: Absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Disposal: Collect all contaminated materials and dispose of them as hazardous waste in accordance with local regulations [2].

Experimental Protocols & Troubleshooting

Q: I need to functionalize a Metal-Organic Framework (MOF) with this compound via a click reaction. What is a cited methodology? A: One published protocol involves the post-synthetic modification of UIO-66-NH₂ [1].

  • Procedure: The MOF is reacted with this compound via an efficient click reaction.
  • Outcome: This yields a highly fluorescent MOF (UIO-66-Py) which has been successfully employed as a sensor for detecting 2,4,6-trinitrophenol (TNP) with high selectivity and sensitivity.
  • Performance: The modified framework showed 85% fluorescence quenching efficiency with 0.203 mM TNP and a low detection limit of 4.5 x 10⁻⁷ M [1].

Q: I am performing a Sonogashira coupling with this compound. The reagent is a dark powder. Is this normal? A: Yes. The typical appearance of this compound as supplied is a dark grey powder or crystals, which is normal and should not affect its reactivity in coupling reactions like Sonogashira, for which it is readily suitable [1].

Q: The polymerization of this compound in my experiment is not proceeding efficiently. What catalysts have been used successfully? A: Literature shows successful polymerization using specific catalytic systems. The properties of the resulting polymer depend on the catalyst used.

  • Using WCl₆ as a catalyst yields trans-poly(this compound) (trans-PEP) with a high molecular weight [3].
  • Using the catalytic system (1-Me-Indenyl)(PPh₃)Ni–CC–Ph with methylaluminoxane (MAO) yields soluble cis-poly(this compound) (cis-PEP) with lower molecular weights [3].

This workflow outlines the decision-making process for handling and utilizing this compound in a research setting:

G Start Start: Plan Experiment with this compound SubA Review Safety Data (H302, H410) Start->SubA SubB Check Physical Properties Start->SubB Decision1 Reaction Type? SubA->Decision1 After risk assessment SubB->Decision1 Opt1 Polymerization Decision1->Opt1 Opt2 MOF Post-Synthetic Modification Decision1->Opt2 Opt3 Sonogashira or Click Reaction Decision1->Opt3 Step1 Select Catalyst: WCl₆ or (1-Me-Indenyl)(PPh₃)Ni/MAO Opt1->Step1 Step2 Follow cited protocol: React with UIO-66-NH₂ Opt2->Step2 Step3 Use as received (Dark grey powder is normal) Opt3->Step3 Storage Store at -20°C in sealed container Step1->Storage Step2->Storage Step3->Storage

Key Technical Notes

  • Air & Moisture Sensitivity: While the search results do not explicitly state that this compound is air-sensitive, the recommendation for tightly sealed containers and storage at -20°C strongly implies that it should be protected from air and moisture to maintain stability and purity [2]. It is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon glovebox) for sensitive reactions.
  • Fluorescent Applications: This compound is highly valued as a fluorescent probe. Its incorporation into frameworks like MOFs and COFs significantly enhances fluorescence, making it excellent for sensor applications [1].
  • Biological Activity: Be aware that this compound is a known mechanism-based inhibitor of cytochrome P450 enzymes (specifically 1A1 and 1A2). This is a critical consideration for researchers in drug development [4].

References

Catalysts and Resulting Polymer Properties for 1-Ethynylpyrene Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

The choice of catalyst system directly determines the molecular weight, polymer configuration, and solubility of the resulting poly(1-ethynylpyrene).

Catalyst System Polymer Configuration Average Molecular Weight (Mw) Polydispersity Index (PDI) Key Characteristics & Solubility
WCl₆ [1] [2] trans-transoidal 24,000 - 470,000 g/mol 2.9 - 11 Forms a highly conjugated, nearly planar backbone with perpendicular pyrene groups; susceptible to pyrene stacking [1].
(1-Me-Indenyl)(PPh₃)Ni / MAO [1] cis-transoidal 2,200 - 24,000 g/mol ~2 Produces a soluble polymer [1].
Electropolymerization [1] Pyrenyl groups linked in a row (E-PEP) Information not specified Information not specified Polymer backbone is formed by pyrenyl groups; less conjugated and less fluorescent than trans-PEP [1].

Detailed Experimental Protocols

Here are methodologies for the key polymerization routes, based on the research data.

Protocol 1: Polymerization with WCl₆ Catalyst (for trans-PEP) [1]

This method yields a high molecular weight polymer with a trans configuration.

  • Catalyst: Tungsten(VI) chloride (WCl₆)
  • Solvent: Toluene (often used in related syntheses of polypyrenylacetylenes [3])
  • Procedure:
    • The chemical polymerization is conducted according to previously reported procedures [1].
    • The reaction results in the formation of trans-poly(this compound) (trans-PEP).
  • Key Characteristics of Product: The polymer has a highly conjugated polyacetylene backbone with internal stacking of the pendant pyrenyl groups [1].
Protocol 2: Copolymerization with WCl₆ Catalyst [3]

Copolymerization with ethynylbenzene (phenylacetylene) allows for tuning of optical properties.

  • Catalyst: WCl₆
  • Solvent: Toluene
  • Monomer Ratios: Molar ratios of this compound (EP) to ethynylbenzene (EB) at 80:20, 60:40, 50:50, 40:60, and 20:80 have been reported [3].
  • Procedure:
    • Copolymerization is performed using WCl₆ as a catalyst in toluene solvent [3].
  • Key Characteristics of Product: Copolymers containing phenylacetylene units show a lower degree of conjugation than trans-PEP homopolymer and can form excimers when pyrene content is high [3].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low Molecular Weight Product Inefficient catalyst system; reaction conditions not optimized. Use the WCl₆ system for higher Mw. For soluble medium-Mw polymer, use the (1-Me-Indenyl)(PPh₃)Ni / MAO system [1].
Poor Solubility of Polymer Formation of the high Mw trans-PEP configuration or cross-linking. Switch to the (1-Me-Indenyl)(PPh₃)Ni / MAO catalyst to obtain the soluble cis-transoidal polymer (cis-PEP) [1].
Unexpected Optical Properties Differences in polymer backbone configuration and pyrene group stacking. Confirm the polymer structure. trans-PEP is highly conjugated and fluorescent, while the electropolymerized version (E-PEP) is less so [1]. Excimer formation in copolymers can also alter emission [3].

Workflow for Catalyst and Method Selection

This diagram outlines the decision-making process for selecting a polymerization method based on your target polymer properties.

Start Start: Goal for Poly(this compound) SubMethod Select Primary Polymerization Method Start->SubMethod Chem Chemical Polymerization SubMethod->Chem Electro Electropolymerization SubMethod->Electro SubGoal Select Target Polymer Properties Chem->SubGoal GoalPyreneBackbone Polymer with pyrenyl backbone Electro->GoalPyreneBackbone GoalSoluble Soluble, medium Mw polymer SubGoal->GoalSoluble GoalConjugated Highly conjugated, high Mw polymer SubGoal->GoalConjugated SubCatalyst Choose Catalyst System GoalSoluble->SubCatalyst GoalConjugated->SubCatalyst CatElectro Method: Electrochemical oxidation GoalPyreneBackbone->CatElectro CatNi Catalyst: (1-Me-Indenyl)(PPh₃)Ni / MAO SubCatalyst->CatNi CatW Catalyst: WCl₆ SubCatalyst->CatW ResultCis Result: cis-PEP (Soluble) CatNi->ResultCis ResultTrans Result: trans-PEP (Highly Conjugated) CatW->ResultTrans ResultE Result: E-PEP (Pyrenyl Backbone) CatElectro->ResultE

Key Takeaways for Researchers

  • Catalyst Dictates Structure: The catalyst is not just an initiator; it fundamentally controls the polymer's configuration (cis vs. trans), which in turn defines its conjugation, solubility, and final properties [1].
  • Balance Goals: You must choose between a highly conjugated, high molecular weight polymer (trans-PEP) and a soluble, processable one (cis-PEP), as no single standard method provides both [1].
  • Tune with Copolymers: To fine-tune optical properties like the degree of conjugation and excimer formation, consider synthesizing copolymers of this compound with other monomers like ethynylbenzene [3].

References

Comparative Overview of Pyrene-Based Acetylenic Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for 1-Ethynylpyrene (1-EP), 1-Propynylpyrene (1-PP), and 4-Propynylpyrene (4-PP) [1] [2].

Compound Cytochrome P450 Isoform & Inhibition Type Proposed Site of Oxidation Crystal System & Unit Cell Volume (ų)

| This compound (1-EP) | CYP1A1 & CYP1A2: Mechanism-based (suicide) inhibitor [1] [2]. CYP2B1: Reversible inhibitor [1] [2]. | Terminal acetylenic carbon (C18), leading to a reactive ketene intermediate [1] [2]. | Crystal System: P2₁/c [1] [2]. Volume: 1,113.5(2) [1] [2]. | | 1-Propynylpyrene (1-PP) | CYP1A1: Suicide inhibitor [1]. CYP1A2 & CYP2B1: Reversible inhibitor [1]. | Information not specified in the provided search results. | Crystal System: P2₁/n [1] [2]. Volume: 1,261.5(4) [1] [2]. | | 4-Propynylpyrene (4-PP) | CYP1A1: Suicide inhibitor [1]. CYP1A2 & CYP2B1: Reversible inhibitor [1]. | Information not specified in the provided search results. | Crystal System: Pbca [1] [2]. Volume: 2,531.4(5) [1] [2]. |

Detailed Experimental Data and Context

1. Structural and Electronic Basis for Inhibition The inhibitory activity of these compounds is linked to their molecular structure and electron density distribution.

  • Mechanism of Action: Acetylenic compounds can inhibit P450 enzymes via two pathways. The research on 1-EP supports Pathway b, where the terminal acetylenic carbon is oxidized, leading to the formation of a highly reactive ketene intermediate. This ketene can covalently bind to a nucleophilic residue in the enzyme's active site, causing irreversible, mechanism-based inhibition [1].
  • Electron Density Evidence: For 1-EP, experimental electron density distribution analysis and theoretical calculations (ab initio, DFT, semi-empirical) confirmed that the terminal acetylenic carbon (C18) is more negative than the internal carbon. This electronic profile makes the terminal carbon the preferred site for oxidation, consistent with the ketene-forming pathway [1] [2].

2. Standard P450 Inhibition Assay Protocol While the specific protocol for the pyrene compounds is not detailed, the following represents a standard, industry-accepted methodology for determining IC₅₀ values in reversible inhibition studies, as referenced in the search results [3] [4].

  • Incubation: Probe substrates for individual CYP isoforms (e.g., phenacetin for CYP1A2) are incubated at concentrations around their Kₘ values with a range of inhibitor concentrations, human liver microsomes, and NADPH cofactor in a phosphate buffer (pH 7.4) at 37°C [4].
  • Reaction Termination: After a set time (e.g., 10 minutes), the reaction is stopped with a solvent like acetonitrile [4].
  • Analysis: Metabolite formation is quantified using LC-MS/MS. A decrease in metabolite formation compared to a vehicle control is measured [3] [4].
  • Data Calculation: The concentration of the test compound that produces 50% inhibition of metabolite formation (IC₅₀) is calculated [3].

The diagram below illustrates this high-throughput screening workflow.

G Microsomes Human Liver Microsomes Incubation Incubation 37°C, 10 min Microsomes->Incubation Substrate Isoform-Specific Probe Substrate Substrate->Incubation Cofactor NADPH Cofactor Cofactor->Incubation Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Incubation Stop Stop Reaction (Acetonitrile) Incubation->Stop Analysis LC-MS/MS Analysis Stop->Analysis Data Calculate IC₅₀ Analysis->Data

Standard Workflow for CYP Inhibition Screening [3] [4].

Mechanism of Suicide Inhibition by this compound

The following diagram details the established mechanism-based inhibition pathway for this compound, which is consistent with the experimental electron density findings [1] [2].

G CYP_Active CYP Active Site (Fe-O) Oxidation Terminal Carbon Oxidation CYP_Active->Oxidation  Binds EP This compound (C18 is more negative) EP->Oxidation Ketene Reactive Ketene Intermediate Oxidation->Ketene Irreversible Irreversible Enzyme Inhibition Ketene->Irreversible  Covalent binding to nucleophilic residue Hydrolysis Hydrolysis to Carboxylic Acid Ketene->Hydrolysis  If no nucleophile present

Proposed Suicide Inhibition Pathway for 1-EP [1] [2].

Key Insights for Research Application

  • Selectivity is Structure-Dependent: The data shows that minor changes, like the position of the propynyl group (1-PP vs. 4-PP) or its presence versus an ethynyl group, can significantly alter the inhibition profile across CYP isoforms [1]. This highlights the importance of structure-activity relationship (SAR) studies in designing selective inhibitors.
  • Leverage Crystallographic Data: The available crystal structures (CCDC 731480-731482) are valuable tools for computational chemists. They can be used for molecular docking studies to model interactions within the active sites of different P450 enzymes, helping to explain the observed selectivity [1] [2].
  • Assay Selection: To distinguish between reversible and mechanism-based (suicide) inhibition, time- and NADPH-dependent inactivation assays are necessary, going beyond simple IC₅₀ determinations.

References

1-Ethynylpyrene IC50 comparison CYP1A1 CYP1A2 CYP2B1

Author: Smolecule Technical Support Team. Date: February 2026

IC50 Value Comparison

The table below summarizes the quantitative inhibitory data for 1-Ethynylpyrene against the three cytochrome P450 enzymes.

Cytochrome P450 Enzyme Reported IC50 Value Inhibition Type
CYP2B1 0.04 μM Reversible Inhibitor [1] [2]
CYP1A1 0.18 μM Mechanism-based (Suicide) Inhibitor [3] [1] [2]
CYP1A2 0.32 μM Mechanism-based (Suicide) Inhibitor [3] [1] [2]

Experimental Background & Methodology

The IC50 data and mechanistic information are derived from established in vitro experimental models.

  • Experimental System: The inhibitory potency (IC50) of this compound was determined using microsomes from cells that overexpress the specific target cytochrome P450 enzymes [3] [4].
  • Standard Assay: A common method to measure the activity of CYP1A family enzymes is the 7-ethoxyresorufin O-deethylation (EROD) assay [4]. In this assay, the enzyme converts a non-fluorescent substrate (7-ethoxyresorufin) into a fluorescent product (resorufin). An inhibitor reduces the production of this fluorescent signal, allowing for the calculation of IC50 values.
  • Key Mechanistic Insight: Research indicates that this compound acts as a mechanism-based inhibitor for CYP1A1 and CYP1A2 [1] [2]. This means the compound is metabolized by the enzyme into a highly reactive intermediate (a ketene), which then covalently binds to the enzyme's active site, leading to its irreversible deactivation. For CYP2B1, it functions as a reversible inhibitor [1] [2].

Mechanistic Pathway of Inhibition

The following diagram illustrates the key mechanism-based inhibition pathway that this compound undergoes with CYP1A1 and CYP1A2, which results in irreversible enzyme deactivation.

Start This compound in active site Oxidation Enzymatic Oxidation at terminal alkyne carbon Start->Oxidation Ketene Reactive Ketene Intermediate Oxidation->Ketene Irreversible Covalent Binding to Nucleophilic Amino Acid Ketene->Irreversible InactiveEnzyme Irreversibly Inactivated Enzyme Irreversible->InactiveEnzyme

Research Significance

The distinct inhibitory profile and mechanism of this compound make it a valuable tool in pharmacological and toxicological research.

  • Tool for Discrimination: Because this compound is a potent, mechanism-based inhibitor of CYP1A1 and CYP1A2 but only a reversible inhibitor of CYP2B1, it can be used experimentally to discriminate between members of the P450 1A and 2B families in complex biological systems [1] [2].
  • Research Applications: Such inhibitors are used to probe enzyme active sites, study the metabolism of procarcinogens, and investigate structure-activity relationships for potential cancer chemopreventive agents [1] [4].

References

1-Ethynylpyrene trans-PEP vs cis-PEP thermal stability

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties Comparison: trans-PEP vs. cis-PEP

Property trans-PEP cis-PEP Notes & Experimental Conditions
Thermal Stability Higher stability below 433 °C [1]. Lower stability below 433 °C [1]. Based on Thermogravimetric Analysis (TGA).
Softening Point ~330 °C [2]. Not observed (up to ~400 °C) [2]. Determined by Differential Scanning Calorimetry (DSC).
Char Yield at 1000°C ~21.5% [2] ~45.8% [2] Higher final char yield for cis-PEP, indicating different degradation pathways [2].

Detailed Experimental Data and Protocols

The comparative data is primarily derived from published studies that synthesized and characterized the two polymers.

  • Polymer Synthesis and Basic Characterization: The samples compared were synthesized using different catalytic systems to control their geometry.

    • trans-PEP was obtained through the chemical polymerization of 1-ethynylpyrene using WCl₆ as a catalyst [1] [2]. The resulting polymer has a trans-transoidal backbone configuration [2].
    • cis-PEP was synthesized using a catalytic system of ((1-Me-Indenyl)(PPh₃)Ni–CC–Ph) and methylaluminoxane (MAO), yielding a polymer with a cis-transoidal structure [1] [2].
    • For a fair comparison, studies selected samples of both polymers with identical molecular weights (Mw = 24,000 g/mol) [2].
  • Thermal Analysis Protocols:

    • Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as it is heated. The experiments were conducted from room temperature to 1000°C at a specified heating rate (e.g., 10°C/min) under a nitrogen atmosphere to prevent oxidative degradation. The data shows the temperature at which decomposition begins and the amount of solid residue (char) left at high temperatures [2].
    • Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample compared to a reference, identifying transitions like glass transitions, melting, and crystallization. The experiments were performed by heating the samples at a constant rate (e.g., 10°C/min) under an inert atmosphere. trans-PEP shows a clear endothermic peak around 330°C, identified as a softening point, while cis-PEP shows no such transition in the studied range [2].

Structure-Property Relationships and Other Characteristics

The difference in thermal stability is attributed to the polymer's fundamental structure, which also influences other properties.

  • Conjugation and Stacking: The nearly planar trans-transoidal backbone of trans-PEP allows for a higher effective conjugation length and facilitates internal stacking of the bulky pyrenyl side groups. This rigid, stacked structure contributes to its higher thermal stability [1] [2]. In contrast, the non-planar structure of cis-PEP results in shorter conjugation lengths and different pyrenyl group interactions, making it less thermally robust [1] [2].

  • Additional Differentiating Properties:

    • Optical Properties: trans-PEP is more fluorescent and has a higher degree of conjugation, absorbing at longer wavelengths (~580 nm) compared to cis-PEP [2].
    • Conductivity: trans-PEP demonstrates higher electrical conductivity [1].

The following diagram summarizes the synthesis pathways and the key structural features responsible for the properties of these two polymers.

G Monomer This compound (EP) transPEP trans-PEP (trans-transoidal) Monomer->transPEP Chemical Polymerization Polymerization cisPEP cis-PEP (cis-transoidal) Monomer->cisPEP Chemical Polymerization Catalyst1 Catalyst: WCl₆ Catalyst1->transPEP Catalyst2 Catalyst: (1-Me-Indenyl)(PPh₃)Ni–CC–Ph / MAO Catalyst2->cisPEP Prop1 Higher thermal stability Higher conjugation More fluorescent Higher conductivity transPEP->Prop1 Prop2 Lower thermal stability Shorter conjugation Stronger excimer emission cisPEP->Prop2

For your research, the choice between trans-PEP and cis-PEP involves a trade-off:

  • If your application demands high thermal stability and conductivity, trans-PEP is the superior material.
  • If you are focusing on photophysical phenomena like excimer formation, cis-PEP might be of greater interest, despite its lower thermal resilience.

References

1-Ethynylpyrene electron density DFT calculation validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for DFT Validation

For 1-Ethynylpyrene derivatives, researchers typically validate DFT calculations using several key experimental methods:

  • Steady-State Spectroscopy: Measurements are taken using instruments like a JASCO V670 absorption spectrometer for UV-Vis spectra and a fluorimeter (e.g., JASCO FP-8500) for fluorescence spectra. Samples are prepared in solutions like methanol or acetonitrile within specific concentration ranges (e.g., 150–200 μM for absorption, ~10 μM for emission) to minimize reabsorption effects [1]. These spectra validate DFT predictions of energy gaps and electronic transitions.
  • Ultrafast Transient Absorption Spectroscopy: A femtosecond pump-probe setup is used, often with a laser system (e.g., Clark, MXR-CPA-2001) providing pulses at 1 kHz. The pump pulse is typically at 388 nm, with a probe from a white light continuum [1]. This technique tracks excited-state dynamics and identifies transient species on picosecond timescales, confirming DFT-modeled reaction pathways.
  • Time-Resolved Fluorescence: Techniques include Time-Correlated Single Photon Counting (TCSPC) and streak camera measurements (e.g., Hamamatsu C5680), with excitation around 390 nm [1] [2]. These measure fluorescence lifetimes, providing kinetics data to compare with DFT-based excited-state lifetime predictions.
  • X-ray Crystallography: Single-crystal X-ray diffraction determines molecular geometry and supramolecular interactions. Data is collected using a diffractometer (e.g., Bruker D8 QUEST), and the structure is solved using direct methods with SHELXS [3]. The results are directly compared to the ground-state molecular geometry optimized by DFT.

Comparison of DFT Performance and Experimental Data

The table below summarizes how DFT-calculated properties for this compound systems compare with experimental observations:

Property Investigated DFT Calculation Insight Experimental Validation Method Key Finding / Correlation
Molecular Geometry (Bond lengths, angles) [3] DFT optimization (e.g., B3LYP/6-311G++(d,p)) Single-crystal X-ray Diffraction Excellent agreement; DFT accurately predicts planar structure and bond lengths [3].
Electronic Properties (HOMO-LUMO, band gap) [3] Calculation of frontier molecular orbitals and energy gap UV-Vis Absorption Spectroscopy Calculated energy gap closely matches onset of experimental absorption spectrum [3].
Excited-State Dynamics (Charge Transfer) [1] [2] Modeling of potential energy surfaces and charge transfer states Transient Absorption & Time-Resolved Fluorescence DFT supports existence of an intramolecular charge transfer (ICT) state, evidenced by solvatochromic effects and multi-component fluorescence decays [1] [2].
Vibrational Frequencies [3] Calculation of vibrational modes and IR intensities FTIR Spectroscopy Computed frequencies show good agreement with experimental FTIR peaks [3].
Nonlinear Optical (NLO) Properties [3] Calculation of first and second hyperpolarizabilities Z-scan technique (for third-order NLO) DFT predicts significant first hyperpolarizability, indicating potential for second-order NLO applications [3].

Computational Protocols for this compound Systems

The methodology for DFT calculations in recent studies is detailed below:

Computational Aspect Typical Protocol / Value
Software Package Gaussian16 [3]
DFT Functional B3LYP (Becke's 3-parameter hybrid functional with Lee-Yang-Parr correlation) [3]
Basis Set 6-311G++(d,p) (triple-zeta with diffuse and polarization functions) [3]
Solvation Model PCM (Polarizable Continuum Model) or IEF-PCM (Integral Equation Formalism PCM) for simulating solvent effects [1]
Property Calculations HOMO-LUMO, electrostatic potential (ESP) mapping, hyperpolarizability, and natural population analysis (NPA) for atomic charges [4] [3]

Workflow and Excited-State Dynamics

The following diagram illustrates the integrated workflow of computational and experimental validation for this compound systems:

G cluster_comp Computational Workflow (DFT) cluster_exp Experimental Validation A Input Structure Molecular Geometry B Geometry Optimization (B3LYP/6-311G++(d,p)) A->B C Property Calculation (HOMO-LUMO, NPA, NLO) B->C G Data Correlation & Validation C->G D X-ray Crystallography D->G E Steady-State Spectroscopy (UV-Vis, Fluorescence) E->G F Time-Resolved Spectroscopy (Transient Absorption, TCSPC) F->G

Research on this compound-adenosine conjugates reveals complex excited-state behavior. The diagram below summarizes the photophysical pathways:

G S0 S₀ Ground State S1_FC S₁ (Franck-Condon) Vertical Excitation S0->S1_FC hν (Excitation) IVR IVR (~100 fs) S1_FC->IVR S1_IVR S₁ After IVR Solv Solvent Relaxation & State Population S1_IVR->Solv ISC Intersystem Crossing (Possible) S1_IVR->ISC ICT Intramolecular Charge Transfer (ICT) State T1 T₁ Triplet State (Hypothesized) IVR->S1_IVR ~100 fs ICT_Process ICT Formation (Solvent Dependent) Solv->ICT_Process Population Branching ICT_Process->ICT ~1-3 ps ISC->T1 Possible

Key Insights for Researchers

  • DFT is highly reliable for predicting ground-state properties of this compound, such as geometry and HOMO-LUMO gaps, with excellent experimental correlation [3].
  • Excited-state dynamics are complex and involve an Intramolecular Charge Transfer state significantly influenced by solvent environment [1] [2].
  • Combined experimental-computational approaches are essential for understanding the photophysics of these systems and designing effective probes.

References

1-Ethynylpyrene polymer conductivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Conducting Polymers: A Performance Comparison

The table below summarizes the electrical conductivity data for various conducting polymers, including a 1-Ethynylpyrene-based polymer and the latest research in the field.

Polymer Name Type / Formulation Conductivity (S/cm) Key Characteristics
Polyaniline (PANI) [1] [2] [3] 2D Crystal (2DPANI) ~16 (in-plane), ~7 (out-of-plane), up to ~200 (DC) Metallic conductivity (conductivity increases as temperature decreases), 3D charge transport [1] [2].
Polyaniline (PANI) [3] Doped Emeraldine Salt 102 to 103 Metal-like conductivity only at pH < 3 [3].
Polyacetylene (PAc) [3] [4] Doped 108 (max) Historically significant; conductivity can reach the metallic range [3] [4].
Pyr-T-DPM Me CMP [5] Cationic CMP from 1,3,6,8-Tetraethynylpyrene (Pyr-T) Not explicitly reported (Material designed for antibacterial use) Material design focuses on antibacterial application, not electronic conductivity; BET surface area significantly decreases after cationic modification [5].
PEDOT, PPy, PTh [4] General Doped Forms 10-13 to 108 (typical range) Common ICPs; conductivity depends heavily on dopant and processing method [4].

Experimental Protocols and Context

Here are the methodologies and contexts for the key data presented above.

  • For 2D Polyaniline (2DPANI) with Metallic Conductivity [1] [2]:

    • Synthesis: A multilayered two-dimensional polyaniline crystal (2DPANI) was synthesized, though the specific protocol is not detailed in the public summary.
    • Conductivity Measurement: Direct current transport studies were conducted, revealing anisotropic conductivity. Low-temperature measurements confirmed metallic behavior, as the out-of-plane conductivity increased as the temperature decreased. Infrared and terahertz near-field microscopy were also used, revealing a DC conductivity of around 200 S/cm.
  • For Cationic Pyr-T-DPM Me CMP [5]:

    • Synthesis: The polymer Pyr-T-DPM CMP was synthesized via a Sonogashira polycondensation reaction between 1,3,6,8-tetraethynylpyrene (Pyr-T) and 2,5-dibromopyrimidine. This was followed by a post-modification step using iodomethane (CH₃I) to create the cationic polymer Pyr-T-DPM Me CMP.
    • Material Characterization: The study focused on the material's properties for antibacterial applications. Key analyses included BET surface area, which dropped from 178 m²/g to 46 m²/g after methylation, and Thermogravimetric Analysis (TGA), which showed the 10% decomposition temperature (Td10) decreased from 397°C to 190°C after modification. The research did not prioritize the measurement of electrical conductivity.

Research Workflow for Conjugated Microporous Polymers

The following diagram illustrates the general workflow for developing and applying functional CMPs, which encompasses the development of the this compound-based polymer.

Key Insights and Further Research

The search results indicate that This compound-based polymers are a niche material primarily explored for applications like antibacterial performance, rather than for their electrical conductivity [5]. For research focused on achieving high conductivity, the most promising recent development is the 2D polyaniline crystal (2DPANI), which demonstrates metallic behavior and represents a fundamental breakthrough in the field [1] [2].

To further your research, you could:

  • Consult specialized databases like SciFinder or Reaxys for potentially more data on this compound polymers.
  • Explore other polymer classes, such as the 2D polyaniline crystals, which currently show superior conductive properties.
  • Review the full research papers cited in this guide (e.g., the Nature article for 2DPANI) for exhaustive experimental details.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

226.078250319 Da

Monoisotopic Mass

226.078250319 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

34993-56-1

Wikipedia

1-ethynylpyrene

Dates

Last modified: 08-15-2023
Vega, B.; Wondraczek, H.; Bretschneider, L.; Näreoja, T.; Fardim, P.; Heinze, T. Preparation of reactive fibre interfaces using multifunctional cellulose derivatives. Carbohydrate Polymers, 2015, 132, 261–273. doi: 10.1016/j.carbpol.2015.05.048

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